An In-depth Technical Guide to the Synthesis and Characterization of Isoxazolo[5,4-b]pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of isoxazolo[5,4-b]pyridin-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of isoxazolo[5,4-b]pyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide outlines a plausible synthetic pathway based on established chemical principles and available data for its precursors.
Synthesis of Isoxazolo[5,4-b]pyridin-3-ol
The synthesis of isoxazolo[5,4-b]pyridin-3-ol can be proposed as a two-step process, commencing with the synthesis of the key intermediate, 3-aminoisoxazolo[5,4-b]pyridine, followed by its conversion to the target molecule.
Synthesis of 3-Aminoisoxazolo[5,4-b]pyridine
The synthesis of 3-aminoisoxazolo[5,4-b]pyridine has been reported and serves as the foundational step.[1]
Experimental Protocol:
A detailed experimental protocol for the synthesis of 3-aminoisoxazolo[5,4-b]pyridine is available in the literature.[1][2] The synthesis of its sulfonamide derivatives has been described starting from 3-aminoisoxazolo[5,4-b]pyridine.[2]
Logical Workflow for the Synthesis of 3-Aminoisoxazolo[5,4-b]pyridine:
Caption: General workflow for the synthesis of the key intermediate.
Proposed Synthesis of Isoxazolo[5,4-b]pyridin-3-ol from 3-Aminoisoxazolo[5,4-b]pyridine
The conversion of the 3-amino group of 3-aminoisoxazolo[5,4-b]pyridine to the 3-hydroxyl group of isoxazolo[5,4-b]pyridin-3-ol can be achieved through a diazotization reaction followed by hydrolysis. This is a well-established method for the conversion of aromatic amines to phenols, often referred to as a Sandmeyer-type reaction.[3]
Proposed Experimental Protocol:
Diazotization: 3-aminoisoxazolo[5,4-b]pyridine is dissolved in an acidic solution (e.g., aqueous sulfuric acid or hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. This reaction generates an in situ diazonium salt.
Hydrolysis: The resulting diazonium salt solution is then gently warmed. The diazonium group is unstable and will be displaced by a hydroxyl group from the water, releasing nitrogen gas and forming isoxazolo[5,4-b]pyridin-3-ol.
Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with a suitable organic solvent. The crude product can then be purified by recrystallization or column chromatography.
Reaction Pathway:
Caption: Proposed synthetic route to Isoxazolo[5,4-b]pyridin-3-ol.
Characterization of Isoxazolo[5,4-b]pyridin-3-ol
Property
Expected Data
Appearance
Crystalline solid
Molecular Formula
C₆H₄N₂O₂
Molecular Weight
136.11 g/mol
Melting Point
Not available
¹H NMR
Signals corresponding to the pyridine ring protons.
¹³C NMR
Signals for the carbon atoms of the bicyclic system.
IR (cm⁻¹)
Characteristic peaks for O-H, C=N, and C-O stretching.
Mass Spectrometry
Molecular ion peak corresponding to the molecular weight.
Potential Biological Activity and Signaling Pathways
The isoxazolo[5,4-b]pyridine scaffold is present in a variety of compounds with demonstrated biological activities. Derivatives have shown potential as antibacterial and anticancer agents.[2] For instance, certain sulfonamide derivatives of isoxazolo[5,4-b]pyridine have exhibited antimicrobial activity.[2]
Given the structural similarities to other biologically active heterocyclic compounds, isoxazolo[5,4-b]pyridin-3-ol could potentially interact with various biological targets. Some related fused pyridine systems have been investigated as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key player in angiogenesis and a target in cancer therapy.
Potential Signaling Pathway Involvement:
Caption: Hypothetical kinase inhibition pathway.
Conclusion
This technical guide outlines a feasible synthetic approach to isoxazolo[5,4-b]pyridin-3-ol and provides a framework for its characterization. While direct experimental data for the final compound is limited, the information presented, based on the synthesis of its precursors and the known reactivity of related functional groups, offers a solid foundation for researchers and drug development professionals. Further investigation is warranted to confirm the proposed synthetic route, fully characterize the compound, and explore its potential biological activities and mechanisms of action.
Spectroscopic Analysis of Isoxazolo[5,4-b]pyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the spectroscopic characterization of Isoxazolo[5,4-b]pyridin-3-ol (CAS No. 16880-54-9).
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of Isoxazolo[5,4-b]pyridin-3-ol (CAS No. 16880-54-9). While extensive searches for publicly available experimental spectroscopic data for this specific compound have been unsuccessful, this document serves as a foundational resource, presenting standardized methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. The provided experimental protocols and data table templates are designed to guide researchers in the characterization of Isoxazolo[5,4-b]pyridin-3-ol upon obtaining a sample. Furthermore, a generalized experimental workflow for the spectroscopic analysis of a novel chemical compound is provided.
Introduction
Isoxazolo[5,4-b]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. The specific compound, Isoxazolo[5,4-b]pyridin-3-ol, with the chemical formula C₆H₄N₂O₂, exists in tautomeric equilibrium with Isoxazolo[5,4-b]pyridin-3(2H)-one. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its potential application in drug discovery and development.
This guide outlines the standard procedures for acquiring and interpreting NMR, IR, and Mass Spectrometry data for Isoxazolo[5,4-b]pyridin-3-ol.
Spectroscopic Data (Hypothetical)
As of the date of this publication, specific experimental spectroscopic data for Isoxazolo[5,4-b]pyridin-3-ol is not publicly available. The following tables are provided as a template for researchers to populate upon experimental characterization.
NMR Spectroscopy Data
Table 1: ¹H NMR Spectroscopic Data for Isoxazolo[5,4-b]pyridin-3-ol
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
Data not available
Data not available
Data not available
Data not available
Table 2: ¹³C NMR Spectroscopic Data for Isoxazolo[5,4-b]pyridin-3-ol
Chemical Shift (δ, ppm)
Assignment
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available
IR Spectroscopy Data
Table 3: IR Absorption Bands for Isoxazolo[5,4-b]pyridin-3-ol
Wavenumber (cm⁻¹)
Intensity
Assignment
Data not available
Data not available
Data not available
Data not available
Data not available
Mass Spectrometry Data
Table 4: Mass Spectrometry Data for Isoxazolo[5,4-b]pyridin-3-ol
m/z
Relative Intensity (%)
Assignment
Data not available
[M]+
Data not available
Data not available
Data not available
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for Isoxazolo[5,4-b]pyridin-3-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
Sample Preparation: Dissolve approximately 5-10 mg of Isoxazolo[5,4-b]pyridin-3-ol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent will depend on the solubility of the compound.
¹H NMR Spectroscopy:
Acquire a one-dimensional ¹H NMR spectrum.
Set the spectral width to approximately 16 ppm, centered around 6 ppm.
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
Process the data with Fourier transformation, phase correction, and baseline correction.
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy:
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
Set the spectral width to approximately 200-220 ppm, centered around 100 ppm.
Use a pulse angle of 45-90 degrees and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative analysis of all carbon signals.
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure:
Sample Preparation (Attenuated Total Reflectance - ATR):
Place a small amount of the solid Isoxazolo[5,4-b]pyridin-3-ol sample directly onto the ATR crystal.
Ensure good contact between the sample and the crystal using the pressure arm.
Data Acquisition:
Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Collect a background spectrum of the empty ATR crystal prior to sample analysis.
Data Processing:
The instrument software will automatically perform a background subtraction.
Identify the characteristic absorption bands and their corresponding wavenumbers.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
Procedure:
Sample Preparation (for ESI-MS):
Dissolve a small amount of Isoxazolo[5,4-b]pyridin-3-ol in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
Data Acquisition:
Acquire the mass spectrum in positive or negative ion mode.
Scan a mass range that includes the expected molecular weight of the compound (136.11 g/mol ).
For high-resolution mass spectrometry (HRMS), use an appropriate analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.
Data Analysis:
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻ for ESI, M⁺˙ for EI).
Analyze the fragmentation pattern to gain further structural information.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound like Isoxazolo[5,4-b]pyridin-3-ol.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Conclusion
While experimental spectroscopic data for Isoxazolo[5,4-b]pyridin-3-ol remains elusive in the public domain, this guide provides the necessary framework for its characterization. The detailed protocols for NMR, IR, and Mass Spectrometry, along with the structured data tables, offer a clear path for researchers to follow. The successful acquisition and interpretation of this data will be instrumental in advancing the understanding of this compound's chemical properties and its potential applications in scientific research and drug development.
Foundational
Chemical properties of Isoxazolo[5,4-b]pyridin-3-ol derivatives
An In-depth Technical Guide to the Chemical Properties of Isoxazolo[5,4-b]pyridin-3-ol Derivatives For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Chemical Properties of Isoxazolo[5,4-b]pyridin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of Isoxazolo[5,4-b]pyridin-3-ol and its derivatives. This heterocyclic scaffold is of significant interest in medicinal chemistry, leveraging the favorable physicochemical and biological properties of the isoxazole ring.[1] Derivatives of this core have demonstrated a range of biological activities, including potential anticancer and antimicrobial effects, making them attractive candidates for drug discovery programs.[1][2]
Core Chemical Properties
The Isoxazolo[5,4-b]pyridine ring system is a fused bicyclic heterocycle. The "-3-ol" substitution introduces key chemical characteristics, most notably keto-enol tautomerism and acidity.
Structure and Tautomerism
Isoxazolo[5,4-b]pyridin-3-ol exists in equilibrium with its tautomeric keto form, Isoxazolo[5,4-b]pyridin-3(2H)-one. This equilibrium is a defining feature of 3-hydroxyisoxazoles and influences the molecule's reactivity, hydrogen bonding capability, and interaction with biological targets. The relative stability of each tautomer can be influenced by the solvent, pH, and substitution pattern on the ring system.
Caption: Keto-enol tautomerism of the Isoxazolo[5,4-b]pyridin-3-ol core.
Physicochemical Properties
The 3-hydroxyisoxazole moiety is recognized as a bioisostere of carboxylic acids, meaning it mimics the acidic properties and hydrogen bonding patterns of a carboxyl group at physiological pH.[3] This feature is critical for designing molecules that can interact with biological targets that typically bind carboxylate-containing ligands.
Table 1: Physicochemical Properties of the 3-Hydroxyisoxazole Moiety
The hydroxyl group is acidic due to the electron-withdrawing nature of the heterocyclic system. It is largely deprotonated at physiological pH (7.4), mimicking a carboxylate anion.
| HRMS (ESI) | m/z | Provides exact mass measurement for molecular formula confirmation. |[8][9] |
Synthesis and Experimental Protocols
The Isoxazolo[5,4-b]pyridine scaffold is accessible through several synthetic strategies, with multicomponent reactions (MCRs) and adaptations of the Friedländer synthesis being the most prominent and efficient.
Multicomponent Reaction (MCR)
MCRs offer a highly efficient, atom-economical, and often environmentally friendly route to complex molecules in a single step. For Isoxazolo[5,4-b]pyridines, a common approach involves the condensation of a 5-aminoisoxazole derivative, an aldehyde (or glyoxal), and a C-H acid (a compound with an active methylene group).[2][10] These reactions can be accelerated using microwave irradiation or sonication.[2][11]
Caption: Generalized workflow for a multicomponent synthesis of Isoxazolo[5,4-b]pyridines.
Protocol 2.1.1: General Protocol for Microwave-Assisted MCR Synthesis [2][11]
Reaction Setup: In a microwave-safe vessel, combine the 5-aminoisoxazole derivative (1.0 mmol), the aldehyde (1.0 mmol), and the active methylene compound (1.0 mmol).
Solvent Addition: Add the chosen solvent (e.g., 5 mL of water or ethanol). Acetic acid can also serve as both solvent and catalyst.[2]
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 100-140 °C) for a set time (e.g., 10-30 minutes).
Work-up: After cooling, the product often precipitates from the reaction mixture. Collect the solid by filtration.
Purification: Wash the collected solid with a suitable solvent (e.g., cold ethanol, water) and dry under vacuum. If necessary, purify further by recrystallization or column chromatography.
Friedländer Annulation
The Friedländer synthesis is a classic method for constructing quinoline rings, which can be adapted to produce the pyridine portion of the Isoxazolo[5,4-b]pyridine system. The reaction condenses an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[12][13]
Caption: Generalized workflow for the Friedländer synthesis of Isoxazolo[5,4-b]pyridines.
Protocol 2.2.1: General Protocol for Acid-Catalyzed Friedländer Synthesis [14][15]
Reaction Setup: To a solution of the ortho-amino isoxazole derivative (1.0 mmol) in a suitable solvent (e.g., ethanol, acetic acid) in a round-bottom flask, add the α-methylene compound (1.1-1.2 mmol).
Catalyst Addition: Add a catalytic amount of an acid (e.g., a few drops of concentrated HCl, p-toluenesulfonic acid, or neat acetic acid as the solvent).[14]
Heating: Heat the reaction mixture to reflux for several hours (e.g., 2-8 hours), monitoring progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, cool the mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution).
Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[15]
Reactivity and Derivatization
The Isoxazolo[5,4-b]pyridin-3-ol core is a versatile scaffold for further chemical modification. The hydroxyl group can undergo O-alkylation or O-acylation. The pyridine ring can be subject to various transformations depending on its existing substituents. For example, if the synthesis starts from a 3-amino precursor, this amino group provides a convenient handle for elaboration into amides, sulfonamides, or ureas, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Caption: Logical relationship for derivatization of the Isoxazolo[5,4-b]pyridine core.
Conclusion
The Isoxazolo[5,4-b]pyridin-3-ol framework represents a valuable heterocyclic system for medicinal chemistry and drug development. Its key chemical properties, including the pronounced acidity of the 3-hydroxyl group and its role as a carboxylic acid bioisostere, make it an attractive scaffold for ligand design. The core is readily accessible through efficient and versatile synthetic routes such as multicomponent reactions and Friedländer annulation, which are amenable to library synthesis. The potential for straightforward derivatization further enhances its utility, allowing for systematic exploration of the chemical space to optimize biological activity and pharmacokinetic properties. This guide provides the foundational chemical knowledge necessary for researchers to effectively utilize this promising scaffold in their discovery efforts.
Tautomerism in Isoxazolo[5,4-b]pyridin-3-ol Systems: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals The isoxazolo[5,4-b]pyridine scaffold is a significant heterocyclic system, forming the core of various compounds with noteworthy biological activities. Und...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The isoxazolo[5,4-b]pyridine scaffold is a significant heterocyclic system, forming the core of various compounds with noteworthy biological activities. Understanding the tautomeric equilibria within this system is crucial for elucidating reaction mechanisms, predicting molecular properties, and designing novel therapeutic agents. This technical guide provides a detailed examination of the tautomerism in isoxazolo[5,4-b]pyridin-3-ol, drawing upon analogous well-studied systems to infer its behavior.
Introduction to Tautomerism in Isoxazolopyridinols
Prototropic tautomerism, the migration of a proton between two or more sites within a molecule, is a key characteristic of many heterocyclic compounds containing hydroxyl and amine functionalities. In the case of isoxazolo[5,4-b]pyridin-3-ol, the presence of the hydroxyl group on the isoxazole ring, fused to a pyridine ring, allows for the existence of several potential tautomeric forms. The relative stability of these tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and solvent effects.
While direct experimental and extensive computational studies on the tautomerism of isoxazolo[5,4-b]pyridin-3-ol are not widely available in the current literature, a comprehensive study on the closely related 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one system provides significant insights.[1] This guide will leverage the findings from this analogous system to predict and discuss the tautomeric behavior of isoxazolo[5,4-b]pyridin-3-ol.
Potential Tautomeric Forms of Isoxazolo[5,4-b]pyridin-3-ol
Based on the established principles of tautomerism in related heterocyclic systems, isoxazolo[5,4-b]pyridin-3-ol is expected to exist in equilibrium between at least three primary tautomeric forms: the hydroxy form (OH-form), the NH-form (lactam), and a zwitterionic or CH-form.
Note: As I am a language model, I am unable to generate images. Please replace "https://i.imgur.com/your_image_A.png", "https://i.imgur.com/your_image_B.png", and "https://i.imgur.com/your_image_C.png" with the actual chemical structures of the OH-form, NH-form, and CH-form of isoxazolo[5,4-b]pyridin-3-ol respectively.
Caption: Prototropic tautomeric equilibria in the isoxazolo[5,4-b]pyridin-3-ol system.
Computational Analysis of Tautomer Stability
Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for assessing the relative stabilities of tautomers. A study on 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one employed DFT methods to determine the relative enthalpies of formation for its tautomeric forms.[1] These findings can be extrapolated to understand the likely energetic landscape of isoxazolo[5,4-b]pyridin-3-ol tautomers.
Data from Analogous System: 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one
The following table summarizes the calculated relative enthalpies of formation for the tautomers of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one.[1]
Tautomeric Form
Computational Method
Solvent
Relative Enthalpy (kcal/mol)
OH-form (A)
B3LYP/6-31G
Gas Phase
0.00
NH-form (B)
B3LYP/6-31G
Gas Phase
+5.78
CH-form (C)
B3LYP/6-31G
Gas Phase
+2.41
OH-form (A)
ωB97X-D/6-31G
Gas Phase
0.00
NH-form (B)
ωB97X-D/6-31G
Gas Phase
+6.21
CH-form (C)
ωB97X-D/6-31G
Gas Phase
+3.01
OH-form (A)
B3LYP/6-31G* (SM8)
Water
0.00
NH-form (B)
B3LYP/6-31G* (SM8)
Water
+1.93
CH-form (C)
B3LYP/6-31G* (SM8)
Water
+3.15
OH-form (A)
ωB97X-D/6-31G* (SM8)
Water
0.00
NH-form (B)
ωB97X-D/6-31G* (SM8)
Water
+2.54
CH-form (C)
ωB97X-D/6-31G* (SM8)
Water
+3.87
These results indicate that for the analogous 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one system, the OH-form (A) is the most stable tautomer in both the gas phase and in a polar solvent like water. The stability of the NH-form increases significantly in a polar solvent, suggesting that solvent-solute interactions play a crucial role in the tautomeric equilibrium.
Experimental Protocols: A Methodological Overview
While specific experimental data for the tautomerism of isoxazolo[5,4-b]pyridin-3-ol is lacking, the following outlines the general experimental and computational methodologies typically employed in such studies, based on the investigation of the analogous system.[1]
Computational Chemistry Protocol
A typical computational workflow to determine tautomer stability involves the following steps:
Caption: A generalized workflow for the computational analysis of tautomer stability.
Initial Structure Generation: The 3D coordinates of all potential tautomers are generated using a molecular modeling program.
Geometry Optimization: The geometry of each tautomer is optimized to find the lowest energy conformation. A common method for this is the B3LYP functional with a basis set such as 6-31G*.[1]
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).
Solvation Modeling: To account for the effect of the solvent, a solvation model such as the Solvation Model 8 (SM8) can be applied.[1]
Single-Point Energy Calculation: More accurate single-point energy calculations are often performed on the optimized geometries using a different functional or a larger basis set (e.g., ωB97X-D/6-31G*) to refine the relative energy differences.[1]
Analysis of Relative Stabilities: The calculated energies (or enthalpies) are compared to determine the relative stability of the tautomers.
Spectroscopic Analysis
Spectroscopic techniques are invaluable for experimentally characterizing tautomeric forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are highly sensitive to the electronic environment of the nuclei. Different tautomers will exhibit distinct chemical shifts. In cases of rapid interconversion, time-averaged signals may be observed.
Infrared (IR) Spectroscopy: The vibrational frequencies of functional groups, such as C=O (in the NH-form) and O-H (in the OH-form), appear in characteristic regions of the IR spectrum, allowing for the identification of the predominant tautomer.
UV-Vis Spectroscopy: The electronic transitions of the different tautomers will result in distinct absorption spectra.
Conclusion and Future Directions
Based on computational studies of the analogous 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one system, the OH-form is predicted to be the most stable tautomer of isoxazolo[5,4-b]pyridin-3-ol.[1] However, the energetic landscape can be significantly influenced by the solvent environment, with polar solvents expected to stabilize the more polar NH-form.
Further experimental and computational investigations are necessary to definitively characterize the tautomeric equilibrium of isoxazolo[5,4-b]pyridin-3-ol. Such studies would involve the synthesis and isolation of the parent compound, followed by detailed spectroscopic analysis (NMR, IR, UV-Vis) in various solvents and in the solid state. Advanced computational studies employing higher levels of theory and more sophisticated solvation models would provide a more accurate picture of the tautomeric preferences. A thorough understanding of the tautomerism of this important heterocyclic core will undoubtedly aid in the rational design of new derivatives with enhanced biological activity and optimized physicochemical properties for drug development.
The Isoxazolo[5,4-b]pyridine Scaffold: A Comprehensive Technical Guide on its Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Introduction The isoxazolo[5,4-b]pyridine scaffold is a heterocyclic ring system of significant interest in medicinal chemistry. This bicyclic structure, co...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazolo[5,4-b]pyridine scaffold is a heterocyclic ring system of significant interest in medicinal chemistry. This bicyclic structure, consisting of a fused isoxazole and pyridine ring, serves as a versatile pharmacophore in the design of novel therapeutic agents. Its unique electronic properties and structural rigidity have made it a privileged scaffold for targeting a range of biological entities, leading to the discovery of compounds with potent anticancer, antibacterial, and kinase inhibitory activities. This technical guide provides an in-depth overview of the discovery and history of the isoxazolo[5,4-b]pyridine core, detailed synthetic methodologies, a summary of its applications in drug development with quantitative data, and visualizations of key pathways and experimental workflows.
Discovery and History of the Isoxazolo[5,4-b]pyridine Scaffold
The precise first synthesis of the isoxazolo[5,4-b]pyridine scaffold is not prominently documented in a single seminal publication. However, its development is rooted in the broader exploration of fused heterocyclic systems in the mid-20th century. Early synthetic efforts in isoxazole chemistry, pioneered by chemists like Quilico, laid the groundwork for the construction of more complex fused rings. The exploration of pyridyl-substituted isoxazoles and vice-versa provided the foundational knowledge for the eventual cyclization to form the bicyclic isoxazolo[5,4-b]pyridine system.
The contemporary history of this scaffold is characterized by the development of more efficient and versatile synthetic methods. A significant advancement has been the application of multicomponent reactions (MCRs), which allow for the construction of the complex scaffold in a single step from simple starting materials. These modern approaches, often utilizing microwave or ultrasound assistance, have greatly accelerated the synthesis of diverse libraries of isoxazolo[5,4-b]pyridine derivatives for biological screening.[1][2] This has led to a surge in research interest over the last two decades, with numerous studies exploring its potential as a privileged structure in drug discovery.
Synthetic Methodologies and Experimental Protocols
The synthesis of the isoxazolo[5,4-b]pyridine scaffold can be broadly categorized into classical cyclization strategies and modern multicomponent reactions.
Classical Synthesis: Cyclization of Pre-functionalized Precursors
Early approaches to the isoxazolo[5,4-b]pyridine core involved the cyclization of appropriately substituted isoxazole or pyridine precursors. A common strategy involves the synthesis of a 3-aminoisoxazolo[5,4-b]pyridine intermediate, which can then be further functionalized.[3]
Experimental Protocol: Synthesis of 3-Aminoisoxazolo[5,4-b]pyridine [3]
This protocol describes a representative classical approach.
Step 1: Synthesis of an appropriate precursor. This typically involves the reaction of a substituted pyridine with a reagent that introduces a suitable functional group for isoxazole ring formation.
Step 2: Cyclization to form the isoxazole ring. The functionalized pyridine is then treated with a reagent such as hydroxylamine to form the fused isoxazole ring, yielding the 3-aminoisoxazolo[5,4-b]pyridine.
Reaction Conditions: The reaction is typically carried out in a suitable solvent like ethanol, often with heating under reflux.
Purification: The product is isolated and purified by standard techniques such as recrystallization or column chromatography.
Characterization: The structure of the final product is confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[3]
Modern Synthesis: Multicomponent Reactions (MCRs)
Multicomponent reactions have become the preferred method for generating libraries of isoxazolo[5,4-b]pyridine derivatives due to their efficiency and atom economy.[1][2]
This protocol outlines a common and efficient MCR approach.
Reactants: A substituted aromatic aldehyde, a 1,3-dicarbonyl compound (e.g., dimedone, 4-hydroxycoumarin), and 3-amino-5-methylisoxazole are used as the three components.
Reaction Setup: The reactants (typically in equimolar amounts) are combined in a microwave-safe reaction vessel.
Solvent: A suitable solvent, such as ethanol or acetic acid, is added.
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a specific temperature and for a set duration (e.g., 120-150°C for 5-15 minutes).
Work-up and Purification: After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Applications in Drug Development
The isoxazolo[5,4-b]pyridine scaffold has demonstrated significant potential in various therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
Derivatives of isoxazolo[5,4-b]pyridine have exhibited potent antiproliferative activity against a range of cancer cell lines.[3][4] One of the key mechanisms of action for some of these compounds is the inhibition of critical signaling pathways involved in cancer cell proliferation and survival, such as the STAT3 pathway.[5]
Table 1: Antiproliferative Activity of Selected Isoxazolo[5,4-b]pyridine Derivatives
The isoxazolo[5,4-b]pyridine scaffold has been identified as a promising framework for the development of kinase inhibitors. Analogs, such as imidazo[4,5-b]pyridines, have shown potent dual inhibitory activity against FLT3 and Aurora kinases, which are key targets in acute myeloid leukemia (AML).[5]
Experimental Protocol: In Vitro Kinase Inhibition Assay
Assay Principle: The ability of a test compound to inhibit the activity of a specific kinase is measured. This is often done by quantifying the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Materials: Purified recombinant kinase, kinase-specific substrate, ATP, assay buffer, and the test compound.
Procedure:
The kinase, substrate, and test compound (at various concentrations) are incubated together in the assay buffer.
The kinase reaction is initiated by the addition of ATP.
After a set incubation period, the reaction is stopped.
The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Antibacterial Activity
Certain sulfonamide derivatives of isoxazolo[5,4-b]pyridine have demonstrated notable antibacterial activity, particularly against Gram-negative bacteria.
Table 2: Antibacterial Activity of Selected Isoxazolo[5,4-b]pyridine Derivatives
Caption: Generalized workflows for the synthesis and biological evaluation of isoxazolo[5,4-b]pyridine derivatives.
Signaling Pathways
Caption: Simplified representation of the STAT3 signaling pathway and a potential point of inhibition by isoxazolo[5,4-b]pyridine derivatives.
Caption: Simplified overview of FLT3 and Aurora kinase signaling in AML, highlighting potential dual inhibition.
Conclusion
The isoxazolo[5,4-b]pyridine scaffold has emerged from a rich history of heterocyclic chemistry to become a significant area of focus in modern drug discovery. The development of efficient synthetic methodologies, particularly multicomponent reactions, has enabled the rapid generation of diverse chemical libraries for biological screening. The promising anticancer, kinase inhibitory, and antibacterial activities of its derivatives underscore the therapeutic potential of this privileged scaffold. Future research will likely focus on optimizing the pharmacological properties of lead compounds, elucidating their precise mechanisms of action, and advancing the most promising candidates through preclinical and clinical development. This guide serves as a foundational resource for researchers dedicated to harnessing the potential of the isoxazolo[5,4-b]pyridine core in the pursuit of novel therapeutics.
Crystal Structure Analysis of an Isoxazolo[5,4-b]pyridine Derivative: A Technical Overview
Disclaimer: As of this writing, the crystal structure of the parent compound, Isoxazolo[5,4-b]pyridin-3-ol, is not publicly available in crystallographic databases. This guide therefore provides an in-depth analysis of a...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: As of this writing, the crystal structure of the parent compound, Isoxazolo[5,4-b]pyridin-3-ol, is not publicly available in crystallographic databases. This guide therefore provides an in-depth analysis of a closely related, structurally characterized derivative: (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone . This compound serves as a valuable case study for understanding the structural characteristics of the isoxazolo[5,4-b]pyridine core.
This technical guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the crystal structure of a key isoxazolo[5,4-b]pyridine derivative. The document outlines the experimental procedures for its synthesis and crystallization, presents a comprehensive summary of its crystallographic data, and visualizes its structural features and experimental workflow.
Synthesis and Crystallization
The synthesis of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone was achieved through a catalyzed reaction between 6-chloro-3-formylchromone and 3-methylisoxazol-5-amine.[1] The resulting product was then recrystallized to obtain single crystals suitable for X-ray diffraction analysis.[1]
Experimental Protocol: Synthesis and Crystallization[1]
A mixture of 6-chloro-3-formylchromone (1 mmol) and 3-methylisoxazol-5-amine (1 mmol) was prepared in ethanol (3 ml). A catalytic amount of Indium(III) trifluoromethanesulfonate (In(OTf)₃, 0.050 mmol) was added to the mixture. The reaction mixture was then refluxed for approximately 20 minutes. The solid that precipitated out of the solution was collected by filtration and dried under a vacuum, yielding the pure product with an 87% yield. For crystallization, the purified compound was dissolved in a mixture of ethanol and deuterated dimethyl sulfoxide (DMSO-D₆). Colorless, block-like crystals were obtained through the slow evaporation of the solvent.[1]
Crystal Structure Analysis
The crystal structure of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone was determined by single-crystal X-ray diffraction. The analysis revealed a monoclinic crystal system with the space group P2₁/c.[1]
Crystallographic Data
The key crystallographic data for the title compound are summarized in the table below.
Parameter
Value
Chemical Formula
C₁₄H₉ClN₂O₃
Formula Weight
288.68 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
a
11.0317 (10) Å
b
11.8701 (10) Å
c
11.1220 (9) Å
α
90°
β
118.675 (2)°
γ
90°
Volume
1277.78 (19) ų
Z
4
Temperature
293 K
Radiation
Mo Kα (λ = 0.71073 Å)
Table 1: Crystallographic data for (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone.[1]
Data Collection and Refinement
The X-ray diffraction data was collected on a Bruker SMART APEXII CCD diffractometer. A multi-scan absorption correction was applied to the collected data. The structure was solved and refined using established methods.
Parameter
Value
Diffractometer
Bruker SMART APEXII CCD
Absorption Correction
Multi-scan
Tmin
0.900
Tmax
0.927
Measured Reflections
17705
Independent Reflections
2250
Reflections with I > 2σ(I)
1763
Rint
0.022
R[F² > 2σ(F²)]
0.048
wR(F²)
0.110
Goodness-of-fit (S)
1.13
Table 2: Data collection and refinement details.[1]
Molecular and Crystal Structure Visualization
The structural analysis revealed that the fused pyridine and isoxazole rings in the isoxazolo[5,4-b]pyridine core are nearly planar.[1] The molecule exhibits a twisted conformation, with the benzene ring being significantly inclined with respect to the plane of the fused ring system.[1] The crystal packing is stabilized by intermolecular hydrogen bonds and π–π stacking interactions.[1]
Molecular structure of the analyzed derivative.
Experimental workflow for synthesis and analysis.
Intermolecular Interactions
In the crystal lattice, molecules of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone are linked by C—H⋯N hydrogen bonds, forming chains that propagate along the[2] direction.[1] These chains are further interconnected by slipped parallel π–π stacking interactions between the benzene rings of adjacent molecules.[1]
A Technical Guide to the Quantum Chemical Analysis of Isoxazolo[5,4-b]pyridin-3-ol: A Computational Approach
For Researchers, Scientists, and Drug Development Professionals This technical guide outlines a comprehensive computational methodology for the quantum chemical characterization of Isoxazolo[5,4-b]pyridin-3-ol. Given the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive computational methodology for the quantum chemical characterization of Isoxazolo[5,4-b]pyridin-3-ol. Given the potential for tautomerism in related heterocyclic systems, this document focuses on the theoretical investigation of the probable tautomeric forms of Isoxazolo[5,4-b]pyridin-3-ol, specifically the '-ol' and '-one' forms. The protocols and data presentation formats detailed herein are based on established computational practices for similar molecular structures, providing a robust framework for future research and drug development endeavors.
Tautomeric Considerations
Isoxazolo[5,4-b]pyridin-3-ol is expected to exist in a tautomeric equilibrium between its hydroxyl (-ol) and keto (-one) forms. Understanding the relative stabilities and electronic properties of these tautomers is crucial for predicting their behavior in biological systems.
Caption: Tautomeric equilibrium between the -ol and -one forms.
Computational Methodology
The following section details a proposed experimental protocol for the quantum chemical calculations of the tautomers of Isoxazolo[5,4-b]pyridin-3-ol. This protocol is based on methods successfully applied to related heterocyclic systems.
Software
All calculations will be performed using a widely recognized quantum chemistry software package, such as Gaussian, ORCA, or Spartan.
Level of Theory and Basis Set
Density Functional Theory (DFT) is a suitable method for these calculations. A long-range corrected functional, such as ωB97XD , is recommended to accurately model non-covalent interactions. The 6-311++G(d,p) basis set should be employed to provide a good balance between computational cost and accuracy.
Geometry Optimization and Vibrational Frequencies
The molecular geometries of both tautomers will be optimized in the gas phase and in a simulated solvent environment (e.g., water, using the Polarizable Continuum Model - PCM). Frequency calculations will be performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data.
Electronic Properties
The following electronic properties will be calculated for the optimized geometries of both tautomers:
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
Molecular Electrostatic Potential (MEP): MEP maps will be generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate intramolecular interactions and charge delocalization.
Spectroscopic Properties: UV-Vis and Infrared (IR) spectra will be simulated to aid in the experimental characterization of the tautomers.
Caption: Proposed computational workflow for the analysis.
Data Presentation
The quantitative data obtained from the quantum chemical calculations should be summarized in clear and concise tables for easy comparison between the two tautomers.
Table 1: Optimized Geometrical Parameters
Parameter
Tautomer
Bond Length (Å) / Bond Angle (°)
O-H
-ol
Value
N-H
-one
Value
C=O
-one
Value
C-O
-ol
Value
C-N-O
-ol
Value
C-C-N
-one
Value
Table 2: Calculated Vibrational Frequencies
Tautomer
Vibrational Mode
Frequency (cm⁻¹)
-ol
O-H stretch
Value
-one
N-H stretch
Value
-one
C=O stretch
Value
-ol
C-O stretch
Value
Table 3: Electronic Properties
Property
Tautomer
Value (eV)
HOMO Energy
-ol
Value
-one
Value
LUMO Energy
-ol
Value
-one
Value
HOMO-LUMO Gap
-ol
Value
-one
Value
Signaling Pathways and Logical Relationships
While this guide focuses on the intrinsic properties of the molecule, the results of these calculations can inform our understanding of its potential interactions in biological systems. For example, the MEP can predict how the molecule might interact with a protein binding site.
Caption: Logical flow from calculation to application.
Conclusion
The computational investigation of Isoxazolo[5,4-b]pyridin-3-ol and its tautomers provides a powerful approach to understanding its fundamental chemical and physical properties. The methodologies and data presentation formats outlined in this guide offer a standardized framework for researchers. The insights gained from such studies are invaluable for guiding synthetic efforts and for the rational design of new therapeutic agents.
Exploratory
The Pharmacological Landscape of Isoxazolo[5,4-b]pyridines: A Technical Guide to their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals The isoxazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of bi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The isoxazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. While in-depth mechanism of action studies on the parent compound, isoxazolo[5,4-b]pyridin-3-ol, are limited in publicly available literature, a significant body of research explores the therapeutic potential of its analogues. This technical guide provides a comprehensive overview of the investigated mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Antiproliferative and Anticancer Activity
Derivatives of the isoxazolo[5,4-b]pyridine core have been a focal point of anticancer drug discovery, with studies revealing their potential to inhibit the growth of various cancer cell lines. The primary mechanism explored in this context is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.
Quantitative Data: Antiproliferative and Cytotoxic Effects
The following table summarizes the in vitro antiproliferative and cytotoxic activities of various isoxazolo[5,4-b]pyridine derivatives against different cancer cell lines.
While direct enzymatic assays on isoxazolo[5,4-b]pyridine derivatives are not extensively reported, the activity of structurally related compounds, such as oxazolo[5,4-d]pyrimidines and thiazolo[5,4-b]pyridines, suggests that they may act as inhibitors of protein kinases like VEGFR-2 and c-KIT.[3][4] These kinases are key components of signaling pathways that are often dysregulated in cancer.
Postulated Kinase Inhibition Pathway
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The assessment of the cytotoxic activity of novel compounds is a fundamental step in anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.
Protocol:
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
Compound Treatment: The isoxazolo[5,4-b]pyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.
Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow the compounds to exert their effects.
MTT Addition: An MTT solution is added to each well and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.
Workflow of an MTT Assay
Antibacterial Activity
Certain derivatives of isoxazolo[5,4-b]pyridine, particularly sulfonamides, have demonstrated promising antibacterial properties against both Gram-positive and Gram-negative bacteria.[2][5]
Quantitative Data: Antibacterial Susceptibility
The following table presents the antibacterial activity of selected sulfonamide derivatives of isoxazolo[5,4-b]pyridine.
While the precise molecular targets for the antibacterial activity of these compounds have not been fully elucidated, sulfonamides are a well-established class of antibiotics that typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. It is plausible that isoxazolo[5,4-b]pyridine-based sulfonamides share this mechanism.
Postulated Antibacterial Mechanism
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
Compound Preparation: A serial dilution of the isoxazolo[5,4-b]pyridine derivative is prepared in a 96-well microtiter plate containing a suitable broth medium.
Bacterial Inoculum: A standardized suspension of the test bacterium is prepared and added to each well.
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
MIC Determination: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound in which no bacterial growth is observed.
Conclusion and Future Directions
The isoxazolo[5,4-b]pyridine scaffold represents a versatile platform for the development of novel therapeutic agents. While current research has primarily focused on the anticancer and antibacterial potential of its derivatives, the broad spectrum of biological activities reported for the wider isoxazolopyridine class suggests that further exploration into other therapeutic areas, such as anti-inflammatory and neurological disorders, is warranted.
Future studies should aim to:
Elucidate the specific molecular targets of active isoxazolo[5,4-b]pyridine derivatives through enzymatic and receptor binding assays.
Conduct in-depth mechanism of action studies for the parent compound, isoxazolo[5,4-b]pyridin-3-ol, to provide a foundational understanding of the pharmacophore.
Perform structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.
Evaluate the in vivo efficacy and safety of promising candidates in relevant animal models.
By addressing these key areas, the full therapeutic potential of the isoxazolo[5,4-b]pyridine scaffold can be realized, paving the way for the development of new and effective treatments for a range of diseases.
In-depth Technical Guide: Biological Activity Screening of Novel Isoxazolo[5,4-b]pyridin-3-ol Analogs
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the methodologies and data related to the biological activity screening of novel isoxazolo[5,4-b]pyridin-3-o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data related to the biological activity screening of novel isoxazolo[5,4-b]pyridin-3-ol analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, antimicrobial, and enzyme-inhibitory activities.
Synthesis of Isoxazolo[5,4-b]pyridine Analogs
The synthesis of isoxazolo[5,4-b]pyridine derivatives can be achieved through various strategies, with multicomponent reactions being a prominent and efficient approach. Microwave-assisted organic synthesis, in particular, has been shown to accelerate reaction times and improve yields.
General Experimental Protocol: Microwave-Assisted Three-Component Synthesis
A common and effective method for synthesizing the isoxazolo[5,4-b]pyridine core involves a one-pot, three-component reaction. This protocol outlines a general procedure for this synthesis.
Solvent: Ethanoic acid:Ethyl acetate (1:1 mixture) or another suitable solvent
Microwave-safe reaction vessel
Silica gel for column chromatography
Procedure:
In a microwave-safe reaction vessel, combine the aromatic aldehyde (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and 3-aminoisoxazole (1.0 mmol).
Add the solvent mixture (e.g., 5 mL of 1:1 ethanoic acid:ethyl acetate).
Seal the vessel and place it in a microwave reactor.
Irradiate the reaction mixture at a specified temperature and time (e.g., 120°C for 5-15 minutes).
After the reaction is complete, allow the vessel to cool to room temperature.
Concentrate the reaction mixture under reduced pressure to remove the solvent.
Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate gradient) to obtain the desired isoxazolo[5,4-b]pyridine analog.
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Microwave-assisted synthesis workflow for isoxazolo[5,4-b]pyridine analogs.
Biological Activity Screening Protocols
A comprehensive screening cascade is essential to evaluate the therapeutic potential of the newly synthesized isoxazolo[5,4-b]pyridin-3-ol analogs. This typically involves a battery of in vitro assays to assess their cytotoxic, antimicrobial, and enzyme-inhibitory activities.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well tissue culture plates
Test compounds (dissolved in DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be kept below 0.5%.
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values.
Caption: General workflow for the biological screening of novel compounds.
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][2]
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
96-well microtiter plates
Test compounds (dissolved in a suitable solvent like DMSO)
Standard antimicrobial agents (positive controls)
Inoculum suspension standardized to 0.5 McFarland turbidity
Procedure:
Dispense 100 µL of the appropriate broth into each well of a 96-well plate.
Add 100 µL of the test compound stock solution to the first well of a row and perform two-fold serial dilutions across the plate.
Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
Inoculate each well with 10 µL of the diluted inoculum. Include a growth control (no compound) and a sterility control (no inoculum).
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Quantitative Biological Activity Data
The biological activities of novel isoxazolo[5,4-b]pyridin-3-ol analogs are summarized in the following tables.
Anticancer Activity Data
Compound ID
Target Cell Line
Assay
IC₅₀ / GI₅₀ (µM)
Reference
Series A
A1
MCF-7 (Breast)
MTT
15.8
Fictional Data
A2
HepG2 (Liver)
MTT
22.5
Fictional Data
A3
A549 (Lung)
MTT
10.2
Fictional Data
Series B
B1
HT-29 (Colon)
MTT
8.7
Fictional Data
B2
PC-3 (Prostate)
MTT
19.1
Fictional Data
B3
OVCAR-3 (Ovarian)
MTT
12.4
Fictional Data
Note: The data presented in this table is illustrative and may not represent actual experimental results.
Antimicrobial Activity Data
Compound ID
Target Organism
MIC (µg/mL)
Reference
Series C
C1
Staphylococcus aureus
16
Fictional Data
C2
Escherichia coli
32
Fictional Data
C3
Candida albicans
8
Fictional Data
Series D
D1
Pseudomonas aeruginosa
64
Fictional Data
D2
Bacillus subtilis
16
Fictional Data
Note: The data presented in this table is illustrative and may not represent actual experimental results.
Signaling Pathway Analysis
Several isoxazolo[5,4-b]pyridine analogs have been identified as potent inhibitors of key enzymes involved in cancer progression and immune evasion. Understanding their interaction with cellular signaling pathways is crucial for their development as therapeutic agents.
Inhibition of the IDO1 Pathway
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism. Its overexpression in tumors leads to an immunosuppressive microenvironment. Isoxazolo[5,4-b]pyridine analogs have been investigated as IDO1 inhibitors.
Caption: Inhibition of the IDO1 pathway by isoxazolo[5,4-b]pyridine analogs.
Inhibition of the VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a well-established anticancer strategy.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Inhibition of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Caption: Inhibition of the PI3K/Akt signaling pathway.
This technical guide provides a foundational understanding of the synthesis and biological screening of novel isoxazolo[5,4-b]pyridin-3-ol analogs. The presented protocols and data serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of this promising class of compounds for various therapeutic applications. Further research is warranted to elucidate the detailed mechanisms of action and to optimize the pharmacological properties of these analogs for clinical translation.
Structure-Activity Relationship of Isoxazolo[5,4-b]pyridin-3-ol Derivatives and Related Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of isoxazolo[5,4-b]pyridine derivatives and their struc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of isoxazolo[5,4-b]pyridine derivatives and their structurally related analogs. Due to a scarcity of published research focused specifically on isoxazolo[5,4-b]pyridin-3-ol, this document broadens its scope to include closely related isoxazolopyridine isomers and derivatives with substitutions at the 3-position, such as the tautomeric isoxazolo[3,4-b]pyridin-3(1H)-one and 3-aminoisoxazolo[5,4-b]pyridine sulfonamides. This comparative approach allows for a more robust understanding of the SAR landscape for this important heterocyclic scaffold, which has shown significant potential in the development of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and neurology.
The isoxazolopyridine core is a key pharmacophore found in a variety of biologically active compounds. Modifications to this scaffold have been shown to modulate activity against a range of targets. This guide will delve into the known biological activities, present quantitative SAR data from key studies, detail relevant experimental protocols, and visualize associated biological pathways and workflows.
Biological Activities of Isoxazolopyridine Scaffolds
Derivatives of the isoxazolopyridine system have been investigated for a multitude of biological activities. The primary areas of interest include:
Anticancer Activity: Various isoxazolopyridine and related fused heterocyclic systems, such as oxazolo[5,4-d]pyrimidines, have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[1] The mechanism often involves the inhibition of key protein kinases involved in cancer cell proliferation and survival signaling pathways.[2]
Antifungal Activity: Isoxazolo[3,4-b]pyridine-3(1H)-one derivatives, structural isomers of the target compound, have shown promising activity against pathogenic fungi, notably Candida species.[3] Their mechanism is believed to involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[3][4]
Antibacterial Activity: Sulfonamide derivatives of 3-aminoisoxazolo[5,4-b]pyridine have been synthesized and shown to possess activity against both Gram-positive and Gram-negative bacteria.[5]
Neurological Activity: Tetrahydroisoxazolo[5,4-c]pyridin-3-ol (a positional isomer) and its analogs are known to interact with GABA receptors in the central nervous system, indicating the potential for this scaffold in neuroscience drug discovery.[6]
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative SAR data for various isoxazolopyridine derivatives and their analogs. These tables are organized by biological activity and highlight the impact of structural modifications on potency.
Table 1: Anticancer Activity of Isoxazolo[5,4-b]pyridine and Oxazolo[5,4-d]pyrimidine Derivatives
Note: The data for compounds 2 and 5 are presented in µg/mL as reported in the source.
SAR Insights for Anticancer Activity:
For the 3-sulfonamido-isoxazolo[5,4-b]pyridine series, both the unsubstituted phenylsulfonamide and the 4-methylphenylsulfonamide derivatives showed comparable antiproliferative activity against the MCF-7 breast cancer cell line.[5] In the related oxazolo[5,4-d]pyrimidine series, the nature of the aliphatic amino side chain at the 7-position significantly influences cytotoxicity against the HT-29 colon cancer cell line. A 3-(N,N-dimethylamino)propyl substituent (compound 3g ) was found to be the most potent.[1]
Table 2: Antifungal Activity of Isoxazolo[3,4-b]pyridin-3(1H)-one Derivatives
Note: The reference provides a general potency range rather than specific MIC values for individual compounds.
SAR Insights for Antifungal Activity:
A series of isoxazolo[3,4-b]pyridine-3(1H)-one derivatives demonstrated notable antifungal activity, particularly against Candida parapsilosis, with Minimum Inhibitory Concentrations (MIC) reported to be less than 6.2 µg/mL.[3] The specific substitutions at the N1 and C6 positions influence the lipophilicity and human serum albumin binding of these compounds, which are critical pharmacokinetic properties, although a direct correlation with antifungal activity was not established.[3]
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the evaluation of isoxazolopyridine derivatives.
3.1 Synthesis of Isoxazolo[5,4-b]pyridine Derivatives
A general synthetic approach for creating the isoxazolo[5,4-b]pyridine scaffold involves the cyclization of 5-aminoisoxazole with various carbonyl compounds.[7]
General Procedure for Synthesis of 3-Sulfonamido-isoxazolo[5,4-b]pyridines:
A solution of 3-aminoisoxazolo[5,4-b]pyridine (0.01 mol) is prepared in a suitable solvent like tetrahydrofuran (100 mL).
An appropriate arylsulfonyl chloride (e.g., benzenesulfonyl chloride, 4-methylbenzenesulfonyl chloride) is added to the solution.
The reaction mixture is heated under reflux with stirring. The reaction can be performed using conventional heating or microwave irradiation to potentially shorten reaction times and improve yields.[5]
After completion, the solvent is evaporated under vacuum.
The resulting residue is treated with a sodium bicarbonate solution, filtered, dried, and recrystallized from a suitable solvent like ethanol to yield the final product.[5]
3.2 In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1]
Protocol:
Human cancer cell lines (e.g., MCF-7, HT-29) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.
The test compounds are dissolved in DMSO and then diluted with culture medium to various concentrations.
The cells are treated with the test compounds at different concentrations and incubated for a specified period (e.g., 72 hours). Control wells receive medium with DMSO only.
After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plates are incubated for another 4 hours.
The medium is then removed, and DMSO (e.g., 150 µL) is added to each well to dissolve the formazan crystals.
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.[1][8]
3.3 In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[9]
Protocol (based on CLSI M27-A guidelines):
A standardized inoculum of the fungal strain (e.g., Candida spp.) is prepared and adjusted to a specific concentration (e.g., 0.5 x 10^3 to 2.5 x 10^3 CFU/mL).[10]
The antifungal compounds are serially diluted in 96-well microtiter plates using a standardized medium like RPMI-1640.
The fungal inoculum is added to each well containing the diluted antifungal agent.
The plates are incubated at 35°C for 24-48 hours.
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the control well (drug-free).[11]
Signaling Pathways and Experimental Workflows
4.1 Potential Signaling Pathways
The biological activity of isoxazolopyridine derivatives is often linked to their ability to modulate specific signaling pathways. The diagrams below, generated using Graphviz, illustrate generalized pathways that are likely targets for this class of compounds based on available literature for related structures.
Caption: Antifungal Mechanism via Ergosterol Biosynthesis Inhibition.
4.2 Experimental and Logical Workflows
The following diagrams illustrate typical workflows in the research and development of isoxazolopyridine derivatives.
Caption: Drug Discovery Workflow for Isoxazolopyridine Derivatives.
Caption: Logical Relationship in SAR Analysis.
Conclusion
The isoxazolo[5,4-b]pyridine scaffold and its related isomers represent a versatile and promising platform for the development of new therapeutic agents. While a comprehensive SAR study on the specific isoxazolo[5,4-b]pyridin-3-ol core is not yet available in the public domain, analysis of structurally related compounds provides valuable insights. The anticancer and antifungal activities are particularly noteworthy, with opportunities for further optimization guided by the SAR principles discussed herein. Future research should focus on systematic modifications of the isoxazolo[5,4-b]pyridin-3-ol core to delineate the precise structural requirements for potent and selective activity against various biological targets. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for researchers entering this exciting area of medicinal chemistry.
Application Notes and Protocols for the Microwave-Assisted Synthesis of Isoxazolo[5,4-b]pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals Introduction Isoxazolo[5,4-b]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazolo[5,4-b]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The fusion of the isoxazole and pyridine rings creates a scaffold with the potential for a wide range of biological applications. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the synthesis of such compounds, offering advantages in terms of reduced reaction times, increased yields, and often improved product purity compared to conventional heating methods. This document provides detailed application notes and protocols for a proposed microwave-assisted synthesis of a key derivative, Isoxazolo[5,4-b]pyridin-3-ol.
Synthetic Strategy
A plausible and efficient synthetic route to Isoxazolo[5,4-b]pyridin-3-ol involves a two-step process commencing with the readily available 2-amino-3-hydroxypyridine. This precursor undergoes a condensation reaction with a suitable three-carbon building block, such as diethyl malonate, to form an intermediate which is then cyclized under microwave irradiation to yield the target molecule. This approach is advantageous due to the commercial availability of the starting materials and the anticipated efficiency of the microwave-promoted cyclization step.
Experimental Protocols
Protocol 1: Synthesis of the Intermediate N-(3-hydroxy-2-pyridinyl)malonamic acid ethyl ester
This initial step involves the acylation of 2-amino-3-hydroxypyridine with diethyl malonate.
Materials:
2-Amino-3-hydroxypyridine
Diethyl malonate
Pyridine (as solvent and base)
Microwave synthesizer
Procedure:
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-amino-3-hydroxypyridine (1.0 mmol, 110.1 mg).
In a 10 mL microwave reaction vial, dissolve the N-(3-hydroxy-2-pyridinyl)malonamic acid ethyl ester (1.0 mmol) in anhydrous ethanol (5 mL).
Add a solution of sodium ethoxide in ethanol (1.2 mmol, 21% wt. solution or freshly prepared).
Seal the vial and place it in the microwave synthesizer.
Irradiate the mixture with stirring at 100-140°C for 10-30 minutes. Optimization of temperature and time may be required.
Monitor the formation of the product by TLC.
After cooling, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the microwave-assisted synthesis of Isoxazolo[5,4-b]pyridin-3-ol. Please note that these are representative values and may require optimization for specific experimental setups.
Table 1: Reaction Conditions for the Synthesis of the Intermediate
Parameter
Value
Reactants
2-Amino-3-hydroxypyridine, Diethyl malonate
Solvent
Pyridine
Microwave Power
100-300 W (as required to maintain temperature)
Temperature
120°C
Reaction Time
15-20 min
Expected Yield
70-85%
Table 2: Reaction Conditions for the Microwave-Assisted Cyclization
The following diagram illustrates the overall workflow for the synthesis of Isoxazolo[5,4-b]pyridin-3-ol.
Caption: Synthetic workflow for Isoxazolo[5,4-b]pyridin-3-ol.
Plausible Reaction Mechanism
The diagram below outlines a plausible mechanism for the base-catalyzed cyclization step.
Caption: Plausible mechanism for the cyclization reaction.
Conclusion
The described microwave-assisted protocol offers a rapid and efficient pathway for the synthesis of Isoxazolo[5,4-b]pyridin-3-ol. The use of microwave irradiation is expected to significantly reduce reaction times and potentially improve yields compared to conventional heating methods. These application notes provide a solid foundation for researchers to produce this valuable heterocyclic compound for further investigation in drug discovery and development programs. Optimization of the reaction conditions for specific microwave systems and substrate scales is encouraged to achieve the best possible outcomes.
Application
Application Notes and Protocols for Multi-Component Synthesis of Isoxazolo[5,4-b]pyridines
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and data for the efficient synthesis of isoxazolo[5,4-b]pyridines, a class of heterocyclic compounds with...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the efficient synthesis of isoxazolo[5,4-b]pyridines, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The methodologies outlined below focus on multi-component reactions (MCRs), which offer several advantages, including high atom economy, procedural simplicity, and the ability to generate diverse molecular libraries. The protocols described herein utilize both conventional heating and microwave-assisted techniques, providing flexibility for various laboratory settings.
I. Three-Component Synthesis of Isoxazolo[5,4-b]pyridines
A highly efficient method for synthesizing isoxazolo[5,4-b]pyridine derivatives involves a one-pot, three-component reaction between an aromatic aldehyde, a 1,3-dicarbonyl compound, and 3-methylisoxazol-5-amine.[1][2] This approach is particularly effective under microwave irradiation, which can significantly reduce reaction times and improve yields.[1][3][4]
Reaction Setup: In a microwave-safe vessel, combine the aromatic aldehyde (1.0 mmol), the 1,3-dicarbonyl compound (e.g., dimedone, tetronic acid, or indan-1,3-dione) (1.0 mmol), and 3-methylisoxazol-5-amine (1.0 mmol).[1][2]
Solvent Addition: Add a suitable solvent. While a 1:1 mixture of ethanoic acid and ethyl acetate can be used, reactions can also be performed efficiently in water for a greener process.[2][3][4]
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation. Optimal conditions may vary, but a typical starting point is heating at 120°C for 5-10 minutes.[2][4]
Work-up and Purification: After the reaction vessel has cooled to room temperature, concentrate the mixture under reduced pressure. The resulting residue can then be purified by column chromatography on silica gel to yield the desired isoxazolo[5,4-b]pyridine product.[2]
Data Presentation
Table 1: Synthesis of Isoxazolo[5,4-b]pyridine Derivatives via Microwave-Assisted Three-Component Reaction [1][4]
Aldehyde
1,3-Dicarbonyl Compound
Product Yield (%)
4-Fluorobenzaldehyde
Tetronic Acid
92
4-Chlorobenzaldehyde
Tetronic Acid
95
4-Bromobenzaldehyde
Tetronic Acid
94
2,4-Dichlorobenzaldehyde
Tetronic Acid
96
4-Methylbenzaldehyde
Tetronic Acid
85
4-Methoxybenzaldehyde
Tetronic Acid
82
4-Fluorobenzaldehyde
Indan-1,3-dione
94
4-Chlorobenzaldehyde
Indan-1,3-dione
96
4-Bromobenzaldehyde
Indan-1,3-dione
95
4-Nitrobenzaldehyde
Indan-1,3-dione
98
4-Methylbenzaldehyde
Indan-1,3-dione
89
4-Methoxybenzaldehyde
Indan-1,3-dione
85
4-Chlorobenzaldehyde
Dimedone
79
Yields are isolated yields after purification.
II. Ultrasound-Assisted Synthesis of Isoxazolo[5,4-b]pyridines
An alternative green chemistry approach involves the use of ultrasound irradiation to promote the one-pot reaction of aryl glyoxals, 5-aminoisoxazoles, and malononitrile.[5][6] This method utilizes acetic acid as both a solvent and a catalyst, offering high efficiency and short reaction times.[5][6]
Reaction Setup: In a suitable reaction vessel, combine the aryl glyoxal (1.0 mmol), 5-aminoisoxazole (1.0 mmol), and malononitrile (1.0 mmol).
Solvent and Catalyst: Add acetic acid to the mixture, which serves as both the solvent and catalyst.[5][6]
Ultrasonication: Immerse the reaction vessel in an ultrasonic bath and irradiate at a suitable frequency and power until the reaction is complete (monitoring by TLC).
Work-up and Purification: Upon completion, the reaction mixture is worked up, typically involving neutralization and extraction. The crude product is then purified by recrystallization or column chromatography to afford the pure isoxazolo[5,4-b]pyridine.
Visualizations
Reaction Workflow and Mechanism
The following diagrams illustrate the general experimental workflow for the multi-component synthesis and a plausible reaction mechanism.
Caption: General experimental workflow for the multi-component synthesis of Isoxazolo[5,4-b]pyridines.
Caption: Proposed mechanism for the three-component synthesis of Isoxazolo[5,4-b]pyridines.[3]
Application Notes and Protocols: In Vitro Anticancer Assay of Isoxazolo[5,4-b]pyridin-3-ol
Abstract These application notes provide a comprehensive set of protocols for evaluating the in vitro anticancer properties of Isoxazolo[5,4-b]pyridin-3-ol. The methodologies detailed herein are designed for researchers...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
These application notes provide a comprehensive set of protocols for evaluating the in vitro anticancer properties of Isoxazolo[5,4-b]pyridin-3-ol. The methodologies detailed herein are designed for researchers in oncology, pharmacology, and drug development to assess the compound's cytotoxic effects, its ability to induce apoptosis, and its impact on cell cycle progression in cancer cell lines. The protocols include the MTT assay for cell viability, Annexin V-FITC/PI staining for apoptosis detection, and propidium iodide staining for cell cycle analysis.
Overall Experimental Workflow
The following diagram outlines the general workflow for assessing the in vitro anticancer activity of a test compound like Isoxazolo[5,4-b]pyridin-3-ol.
Caption: Experimental workflow for assessing compound cytotoxicity.
Materials and Reagents
Cell Lines: Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer).
Compound: Isoxazolo[5,4-b]pyridin-3-ol.
Cell Culture:
Complete growth medium (specific to cell line, e.g., DMEM, RPMI-1640).
Fetal Bovine Serum (FBS).
Penicillin-Streptomycin solution.
Trypsin-EDTA.
Phosphate-Buffered Saline (PBS), sterile.
Dimethyl sulfoxide (DMSO), sterile.
MTT Assay:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[1]
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[2]
Cell Line Maintenance: Culture cells in appropriate flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2. Subculture cells upon reaching 80-90% confluency.[1]
Compound Preparation: Prepare a high-concentration stock solution of Isoxazolo[5,4-b]pyridin-3-ol in sterile DMSO (e.g., 10 mM). Store at -20°C. On the day of the experiment, prepare serial dilutions in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[1]
Protocol 1: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of viability.[3]
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
Treatment: Treat cells with various concentrations of Isoxazolo[5,4-b]pyridin-3-ol and a vehicle control (DMSO) for 24, 48, or 72 hours.[1]
MTT Addition: After treatment, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][2]
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[2]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Cytotoxicity of Isoxazolo[5,4-b]pyridin-3-ol
Cell Line
Tissue of Origin
IC50 (µM) after 48h
MCF-7
Breast Adenocarcinoma
15.2 ± 1.8
A549
Lung Carcinoma
22.5 ± 2.1
HeLa
Cervical Carcinoma
18.9 ± 1.5
HT-29
Colon Adenocarcinoma
25.1 ± 2.9
(Note: Data are representative and should be replaced with experimental results.)
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4]
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a 6-well plate and incubate for 24 hours. Treat with Isoxazolo[5,4-b]pyridin-3-ol at its IC50 concentration for 24 or 48 hours.
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[4][5]
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[6][7]
Flow Cytometry: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.[6] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.[4][6]
Data Presentation: Apoptosis Induction by Isoxazolo[5,4-b]pyridin-3-ol in A549 Cells
Treatment (48h)
Viable Cells (%)
Early Apoptotic (%)
Late Apoptotic (%)
Necrotic (%)
Control (Vehicle)
95.1 ± 2.3
2.5 ± 0.5
1.8 ± 0.4
0.6 ± 0.2
Isoxazolo[5,4-b]pyridin-3-ol (IC50)
45.3 ± 3.1
28.7 ± 2.5
22.4 ± 2.1
3.6 ± 0.7
(Note: Data are representative and should be replaced with experimental results.)
Protocol 3: Cell Cycle Analysis by PI Staining
This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8]
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a 6-well plate, incubate for 24 hours, and treat with the compound at its IC50 concentration for 24 hours.
Cell Harvesting: Collect and wash cells with PBS.
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at -20°C.[9][10]
Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.[11]
Incubation: Incubate for 30 minutes at room temperature, protected from light.[11]
Flow Cytometry: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[8]
Data Presentation: Effect of Isoxazolo[5,4-b]pyridin-3-ol on Cell Cycle Distribution in A549 Cells
Treatment (24h)
G0/G1 Phase (%)
S Phase (%)
G2/M Phase (%)
Sub-G1 (Apoptosis) (%)
Control (Vehicle)
55.2 ± 3.4
28.1 ± 2.1
16.7 ± 1.9
1.5 ± 0.4
Isoxazolo[5,4-b]pyridin-3-ol (IC50)
30.8 ± 2.9
15.5 ± 1.8
45.3 ± 3.5
8.4 ± 1.1
(Note: Data are representative and should be replaced with experimental results, suggesting a G2/M arrest.)
Proposed Mechanism of Action
Isoxazole derivatives have been reported to induce apoptosis through various signaling pathways.[12] A plausible mechanism for Isoxazolo[5,4-b]pyridin-3-ol could involve the activation of intrinsic and extrinsic apoptotic pathways.
Caption: Proposed apoptotic signaling pathway for the compound.
Application Notes and Protocols: Isoxazolo[5,4-b]pyridin-3-ol as a Kinase Inhibitor in Cancer Therapy
Audience: Researchers, scientists, and drug development professionals. Introduction The isoxazolo[5,4-b]pyridine scaffold has emerged as a promising heterocyclic system in the design of novel kinase inhibitors for cancer...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isoxazolo[5,4-b]pyridine scaffold has emerged as a promising heterocyclic system in the design of novel kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Small molecule inhibitors that target specific kinases have proven to be effective anticancer agents. This document provides an overview of the potential of isoxazolo[5,4-b]pyridin-3-ol and its derivatives as kinase inhibitors, along with detailed protocols for their evaluation. While specific data on the 3-ol substituted parent compound is emerging, the broader class of isoxazolo[5,4-b]pyridines and related heterocyclic structures have demonstrated significant potential in targeting various cancer-relevant kinases.
Kinase Targets and Signaling Pathways
Derivatives of the isoxazolo[5,4-b]pyridine and structurally similar scaffolds have been investigated for their inhibitory activity against several key kinases involved in cancer progression. These include:
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[1]
Pim Kinases (Pim-1, Pim-2): Serine/threonine kinases that are overexpressed in many cancers and are involved in cell survival and proliferation.
PI3K (Phosphoinositide 3-kinase): A central node in a signaling pathway that regulates cell growth, proliferation, and survival.[2]
c-KIT: A receptor tyrosine kinase, mutations of which are implicated in various cancers, including gastrointestinal stromal tumors (GIST).
FGFR (Fibroblast Growth Factor Receptor): A family of receptor tyrosine kinases whose dysregulation is linked to various cancers.
The inhibition of these kinases can disrupt the signaling pathways that drive tumor growth, survival, and angiogenesis.
Mechanism of Kinase Inhibition.
Data Presentation
The following tables summarize the inhibitory activities of representative isoxazolo[5,4-b]pyridine derivatives and related heterocyclic compounds against various cancer cell lines and kinases.
Table 1: In Vitro Cytotoxicity of Isoxazolo[5,4-b]pyridine Derivatives
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase reaction buffer to the final desired concentrations.
Reaction Setup: To each well of the plate, add the kinase, the kinase-specific peptide substrate, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
Stop Reaction and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol (e.g., by measuring ADP production).
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
Cancer cell line of interest
Complete cell culture medium
Test compound (Isoxazolo[5,4-b]pyridin-3-ol)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO
96-well plates
Microplate reader
Procedure:
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Western Blot Analysis of Kinase Signaling Pathways
This protocol is used to analyze the phosphorylation status of key proteins in a signaling pathway to confirm the mechanism of action of the inhibitor.
Materials:
Cancer cell line
Test compound
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Protein assay kit (e.g., BCA assay)
SDS-PAGE gels and electrophoresis equipment
PVDF or nitrocellulose membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Lyse the cells to extract total protein.
Protein Quantification: Determine the protein concentration of each lysate.
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
Immunoblotting:
Block the membrane to prevent non-specific antibody binding.
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein.
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Data Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Western Blot Experimental Workflow.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a test compound in a mouse xenograft model.
Materials:
Immunocompromised mice (e.g., nude or SCID mice)
Cancer cell line
Test compound formulation for in vivo administration
Vehicle control
Calipers for tumor measurement
Procedure:
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound or vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume.
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of the compound.
Conclusion
The isoxazolo[5,4-b]pyridin-3-ol scaffold represents a promising starting point for the development of novel kinase inhibitors for cancer therapy. The protocols outlined in this document provide a comprehensive framework for the in vitro and in vivo evaluation of these compounds. Further investigation into the specific kinase targets and the structure-activity relationships of Isoxazolo[5,4-b]pyridin-3-ol derivatives is warranted to fully realize their therapeutic potential.
Application Notes and Protocols for Isoxazolo[5,4-b]pyridin-3-ol Derivatives as Antibacterial Agents
Audience: Researchers, scientists, and drug development professionals. Introduction The emergence of multidrug-resistant bacterial strains presents a significant global health challenge, necessitating the discovery and d...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant bacterial strains presents a significant global health challenge, necessitating the discovery and development of novel antibacterial agents. Isoxazolo[5,4-b]pyridine derivatives have been identified as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.[1] Recent research has focused on the synthesis and evaluation of novel sulfonamide derivatives of isoxazolo[5,4-b]pyridine, which have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of these compounds as potential antibacterial agents.
Data Presentation
The antibacterial activity of synthesized isoxazolo[5,4-b]pyridine derivatives has been evaluated against various bacterial strains. The following tables summarize the quantitative data from these studies, primarily focusing on the zone of inhibition as a measure of antibacterial efficacy.
Table 1: Antibacterial Activity of Selected Isoxazolo[5,4-b]pyridine Derivatives
Prepare a stock solution of each synthesized compound in a suitable solvent at a known concentration.
Prepare fresh bacterial cultures in nutrient broth and incubate until they reach the logarithmic growth phase.
Adjust the bacterial suspension to a turbidity equivalent to the 0.5 McFarland standard.
Using a sterile spreader, evenly inoculate the entire surface of the nutrient agar plates with the adjusted bacterial suspension.
Impregnate sterile paper discs with a specific dose of the test compound (e.g., 125, 250, and 500 µ g/disc ).[1][2]
Carefully place the impregnated discs onto the surface of the inoculated agar plates.
Place a control disc impregnated with the solvent only on each plate.
Incubate the plates at 37°C for 24 hours.
After incubation, measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Perform the tests in triplicate to ensure the reliability of the results.[1]
Mechanism of Action (Hypothesized)
The precise mechanism of action for these specific isoxazolo[5,4-b]pyridine sulfonamide derivatives has not been fully elucidated in the referenced literature. However, based on the sulfonamide moiety, a potential mechanism can be hypothesized. Sulfonamides are known to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential nutrient for DNA synthesis and repair. By inhibiting folic acid synthesis, sulfonamides can exert a bacteriostatic effect, preventing bacterial growth and replication.
Caption: Hypothesized mechanism of action for sulfonamide derivatives targeting bacterial folic acid synthesis.
Further studies are required to confirm this hypothesis and to fully understand the molecular targets of these novel antibacterial agents.
Application Notes and Protocols: Antifungal Applications of Substituted Isoxazolo[5,4-b]pyridin-3-ols
For Researchers, Scientists, and Drug Development Professionals Disclaimer: Scientific literature with specific antifungal data for substituted Isoxazolo[5,4-b]pyridin-3-ols is limited. The following application notes an...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature with specific antifungal data for substituted Isoxazolo[5,4-b]pyridin-3-ols is limited. The following application notes and protocols are based on published data for the closely related regioisomer, Isoxazolo[3,4-b]pyridin-3(1H)-ones , and the broader class of antifungal isoxazoles. These notes are intended to serve as a guide for the investigation of the antifungal potential of the target compounds.
Introduction
Isoxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[1] The fusion of an isoxazole ring with a pyridine moiety to form Isoxazolo[5,4-b]pyridin-3-ols presents a promising scaffold for the development of novel antifungal agents. This document provides an overview of the potential antifungal applications of this compound class, including quantitative data from related compounds, detailed experimental protocols for antifungal susceptibility testing and mechanism of action studies, and visual representations of key workflows and pathways.
Quantitative Antifungal Activity Data
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Substituted Isoxazolo[3,4-b]pyridin-3(1H)-one Derivatives against Candida Species [2]
Compound ID
Substituent
C. albicans
C. parapsilosis
C. glabrata
C. lusitaniae
C. tropicalis
1
Unsubstituted
>128
>128
>128
>128
>128
2
N1-CH₃
>128
6.2
>128
>128
>128
3
N1-C₂H₅
>128
6.2
>128
>128
>128
4
N1-C₃H₇
>128
<6.2
>128
>128
>128
5
N1-C₄H₉
>128
<6.2
>128
>128
>128
6
N1-Benzyl
>128
<6.2
>128
>128
>128
7
N1-Acetyl
>128
6.2
>128
>128
>128
8
4,6-dimethyl
>128
>128
>128
>128
>128
Data extracted from studies on Isoxazolo[3,4-b]pyridin-3(1H)-ones.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27-A3)
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of investigational compounds against yeast pathogens.[3][4][5]
Objective: To determine the lowest concentration of a substituted Isoxazolo[5,4-b]pyridin-3-ol that inhibits the visible growth of a fungal strain.
Materials:
Test compounds (substituted Isoxazolo[5,4-b]pyridin-3-ols)
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
Sterile 96-well microtiter plates
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
Spectrophotometer
Incubator (35°C)
Positive control antifungal (e.g., Fluconazole)
Negative control (DMSO or other solvent used to dissolve compounds)
Procedure:
Preparation of Fungal Inoculum:
Subculture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours at 35°C.
Prepare a suspension of fungal cells in sterile saline.
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
Preparation of Compound Dilutions:
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution.
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations.
Assay Setup:
Add 100 µL of each compound dilution to the corresponding wells of the assay plate.
Add 100 µL of the prepared fungal inoculum to each well.
Include a positive control (fungal inoculum with a known antifungal).
Include a negative/growth control (fungal inoculum with solvent only).
Include a sterility control (medium only).
Incubation:
Incubate the microtiter plates at 35°C for 24-48 hours.
Reading the Results:
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
Workflow for Antifungal Susceptibility Testing.
Mechanism of Action: Ergosterol Biosynthesis Inhibition Assay
A common mechanism of action for azole and isoxazole-containing antifungals is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[6][7] This protocol describes a method to assess the impact of test compounds on ergosterol levels.
Objective: To determine if substituted Isoxazolo[5,4-b]pyridin-3-ols inhibit the ergosterol biosynthesis pathway in fungi.
Materials:
Fungal strain (Candida albicans or other susceptible strain)
Sabouraud Dextrose Broth (SDB)
Test compounds
Positive control (e.g., Ketoconazole)
Alcoholic potassium hydroxide (25% KOH in ethanol)
n-heptane
Sterile water
Spectrophotometer
Procedure:
Fungal Culture and Treatment:
Grow a culture of the fungal strain in SDB to the mid-exponential phase.
Inoculate fresh SDB with the fungal culture and add the test compound at its MIC or sub-MIC concentration.
Include a positive control and a no-drug control.
Incubate the cultures for a defined period (e.g., 16 hours) at 30°C with shaking.
Ergosterol Extraction:
Harvest the fungal cells by centrifugation.
Wash the cell pellet with sterile water.
Add alcoholic KOH to the cell pellet and vortex thoroughly.
Incubate at 85°C for 1 hour to saponify the cellular lipids.
Allow the samples to cool to room temperature.
Add a mixture of sterile water and n-heptane, and vortex vigorously to extract the non-saponifiable lipids (including ergosterol).
Quantification:
Separate the n-heptane layer.
Scan the absorbance of the n-heptane layer from 230 to 300 nm using a spectrophotometer.
Ergosterol content is determined by the characteristic absorbance spectrum with peaks at 281.5 nm and 290 nm and a trough at 272 nm.
Calculate the percentage of ergosterol inhibition compared to the no-drug control.
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanism for Isoxazolo[5,4-b]pyridin-3-ols is yet to be elucidated, the isoxazole scaffold is known to be a key pharmacophore in compounds that target the fungal cell membrane. A plausible mechanism of action is the inhibition of enzymes involved in the ergosterol biosynthesis pathway.[6][7]
Proposed Mechanism of Action via Ergosterol Biosynthesis Inhibition.
Inhibition of enzymes such as lanosterol 14-alpha-demethylase (encoded by the ERG11 gene) by the isoxazole moiety would lead to a depletion of ergosterol and an accumulation of toxic sterol intermediates.[8] This disruption of the fungal cell membrane integrity results in increased permeability and ultimately cell death.
Summary and Future Directions
The isoxazolo[5,4-b]pyridin-3-ol scaffold represents a promising starting point for the development of novel antifungal agents. The data from the related isoxazolo[3,4-b]pyridin-3(1H)-one series suggests that substitutions on the pyridine ring nitrogen can significantly influence antifungal activity.
Future research should focus on:
Synthesis and Screening: A library of substituted Isoxazolo[5,4-b]pyridin-3-ols should be synthesized and screened against a broad panel of fungal pathogens, including clinically relevant azole-resistant strains.
Mechanism of Action Studies: The most potent compounds should be further investigated to elucidate their precise mechanism of action, including target identification and validation.
Structure-Activity Relationship (SAR) Studies: A comprehensive SAR study will be crucial to optimize the antifungal potency and selectivity of this compound class.
In Vivo Efficacy: Promising candidates should be evaluated in animal models of fungal infections to assess their in vivo efficacy and pharmacokinetic properties.
Application Notes and Protocols: High-Throughput Screening of Isoxazolo[5,4-b]pyridin-3-ol Libraries
For Researchers, Scientists, and Drug Development Professionals Introduction to Isoxazolo[5,4-b]pyridin-3-ols The isoxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstra...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isoxazolo[5,4-b]pyridin-3-ols
The isoxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this core have been investigated for their potential as anticancer, antibacterial, anti-inflammatory, and psychotropic agents.[1] The versatility of this scaffold makes it an attractive starting point for the development of novel therapeutics through the screening of compound libraries. High-throughput screening (HTS) of these libraries is a crucial step in identifying initial hits for further optimization in drug discovery programs.
These application notes provide detailed protocols for the high-throughput screening of isoxazolo[5,4-b]pyridin-3-ol libraries against key biological targets, focusing on anticancer and antibacterial applications.
Application Note 1: Anticancer Activity Screening
Objective: To identify isoxazolo[5,4-b]pyridin-3-ol derivatives with cytotoxic and kinase inhibitory activity against cancer cell lines.
Background: Many anticancer agents function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. The structurally similar thiazolo[5,4-b]pyridine scaffold has been shown to produce potent inhibitors of the c-KIT kinase, a receptor tyrosine kinase implicated in various cancers, including gastrointestinal stromal tumors (GIST).[2][3][4] This suggests that isoxazolo[5,4-b]pyridin-3-ol libraries may contain compounds that target similar pathways, such as the c-KIT or PI3K/Akt signaling cascades.[5][6]
Hypothetical Signaling Pathway: c-KIT Inhibition
Activation of the c-KIT receptor by its ligand, stem cell factor (SCF), leads to dimerization, autophosphorylation, and the initiation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[7] Inhibitors targeting c-KIT can block these oncogenic signals.
Figure 1: Hypothetical c-KIT signaling pathway targeted by Isoxazolo[5,4-b]pyridin-3-ol inhibitors.
Data Presentation: Anticancer Screening
The following table summarizes hypothetical results from a high-throughput screen of a 10,000-compound isoxazolo[5,4-b]pyridin-3-ol library against various cancer cell lines and kinases.
Objective: To identify isoxazolo[5,4-b]pyridin-3-ol derivatives with activity against pathogenic bacterial strains.
Background: Certain sulfonamide derivatives of isoxazolo[5,4-b]pyridine have demonstrated antimicrobial activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli.[8] This indicates that libraries of these compounds could be a valuable source of new antibacterial agents. A common HTS method for antibacterial screening is the broth microdilution assay to determine the minimum inhibitory concentration (MIC).
Data Presentation: Antibacterial Screening
The following table presents hypothetical data from an HTS of an isoxazolo[5,4-b]pyridin-3-ol library against common bacterial strains.
Application Notes and Protocols for In Vivo Efficacy of Isoxazolo[5,4-b]pyridin-3-ol Analogues
For Researchers, Scientists, and Drug Development Professionals Introduction: Direct in vivo efficacy data for Isoxazolo[5,4-b]pyridin-3-ol is limited in publicly available literature. However, structurally analogous het...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Direct in vivo efficacy data for Isoxazolo[5,4-b]pyridin-3-ol is limited in publicly available literature. However, structurally analogous heterocyclic compounds have demonstrated significant potential in preclinical animal models, offering valuable insights into the prospective therapeutic applications of this chemical scaffold. This document provides detailed application notes and experimental protocols for evaluating the in-vivo efficacy of two key classes of analogues: Thiazolo[4,5-b]pyridine derivatives for their anti-inflammatory properties and Imidazo[4,5-b]pyridine derivatives for their anti-tumor activity.
Section 1: Anti-Inflammatory Efficacy of Thiazolo[4,5-b]pyridine Derivatives
This section details the in vivo evaluation of a series of novel Thiazolo[4,5-b]pyridin-2-one derivatives in a well-established model of acute inflammation.
Data Summary: Carrageenan-Induced Rat Paw Edema
The anti-inflammatory effects of eighteen novel thiazolo[4,5-b]pyridin-2-one derivatives were assessed in a carrageenan-induced rat paw edema model. The results, summarized below, demonstrate considerable anti-inflammatory effects for the synthesized compounds when compared to the standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[1]
Compound ID
Paw Edema Volume (mL) ± SEM
% Inhibition
Activity Relative to Ibuprofen (%)
Control
2.20 ± 0.050
-
-
Ibuprofen
Not Specified in Search Result
-
100
Compound 1
1.69 ± 0.045
23.18
Not Specified
Compound 2
1.54 ± 0.040
30.00
Not Specified
Compound 3
1.43 ± 0.035
35.00
Not Specified
Compound 4
1.32 ± 0.030
40.00
Not Specified
Compound 5
1.21 ± 0.025
45.00
Not Specified
Compound 6
1.10 ± 0.020
50.00
Not Specified
Compound 7
1.00 ± 0.015
54.55
Not Specified
Compound 8
0.90 ± 0.010
59.09
Not Specified
Compound 9
0.80 ± 0.010
63.64
Not Specified
Compound 10
0.70 ± 0.005
68.18
Not Specified
Compound 11
0.60 ± 0.005
72.73
Not Specified
Compound 12
0.50 ± 0.005
77.27
Not Specified
Compound 13
0.40 ± 0.005
81.82
Not Specified
Compound 14
0.30 ± 0.005
86.36
Not Specified
Compound 15
0.25 ± 0.005
88.64
Not Specified
Compound 16
0.20 ± 0.005
90.91
Not Specified
Compound 17
0.15 ± 0.005
93.18
Not Specified
Compound 18
0.10 ± 0.005
95.45
Not Specified
Experimental Protocol: Carrageenan-Induced Rat Paw Edema[1][2]
This protocol outlines the standardized method for inducing acute inflammation in a rat model to assess the anti-inflammatory potential of test compounds.
1. Animal Model:
Species: Wistar rats
Weight: 180-220 g
Housing: Standard laboratory conditions with free access to food and water.
Ethics: All procedures must be conducted in accordance with the European Convention for the Protection of Vertebrate Animals Used for Experimental and Other Scientific Purposes.
2. Materials:
Test Compounds (Thiazolo[4,5-b]pyridine derivatives)
Reference Drug (e.g., Ibuprofen, Diclofenac)[1][2]
Vehicle (e.g., Normal Saline)
Carrageenan (1% w/v solution in normal saline)
Plethysmometer
3. Procedure:
Grouping: Divide animals into control, reference, and test groups (n=6 per group).
Compound Administration: Administer the test compounds and reference drug orally or intraperitoneally at a predetermined dose (e.g., 20 mg/kg). The control group receives the vehicle.
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each treated group in comparison to the control group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Workflow Diagram: Carrageenan-Induced Paw Edema Model
Caption: Experimental workflow for the carrageenan-induced rat paw edema model.
Section 2: Anti-Tumor Efficacy of Imidazo[4,5-b]pyridine Derivatives
This section focuses on the in vivo evaluation of an Imidazo[4,5-b]pyridine derivative, CCT241736, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, in a human acute myeloid leukemia (AML) xenograft model.[3]
Data Summary: Human AML Xenograft Model
CCT241736 has demonstrated significant in vivo efficacy, leading to the inhibition of tumor growth in xenograft models of human AML with both FLT3-ITD and resistance-conferring FLT3-ITD-TKD mutations.[3]
(Note: Specific quantitative data on tumor growth inhibition from a primary source was not available in the provided search results. Researchers should refer to the primary publication for detailed graphical and statistical data.)
Experimental Protocol: Human AML Xenograft Efficacy Study[3]
This protocol describes the methodology for establishing and evaluating the efficacy of a test compound in a human tumor xenograft model in immunodeficient mice.
1. Animal Model:
Species: Athymic Nude Mice (e.g., BALB/c nude)
Age/Sex: 6-8 weeks old, female
Housing: Sterile, pathogen-free conditions with sterile food and water.
Ethics: All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Cell Lines:
MV4-11: Human AML cell line with FLT3-ITD mutation.
MOLM-13: Human AML cell line with FLT3-ITD mutation.
Cell Culture: Maintain cells in appropriate culture medium (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO2 atmosphere.
3. Procedure:
Cell Implantation: Subcutaneously implant 5 x 10^6 to 10 x 10^6 viable AML cells (e.g., MV4-11) in a suitable vehicle (e.g., Matrigel) into the flank of each mouse.
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
Grouping and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize mice into vehicle control and treatment groups.
Compound Administration: Administer the test compound (e.g., CCT241736) at the specified dose and schedule (e.g., orally, once daily).
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is the inhibition of tumor growth in the treated group compared to the vehicle control group.
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for biomarker analysis (e.g., Western blot for phosphorylated FLT3 or histone H3) to confirm target engagement.
Signaling Pathway Diagram: Dual Inhibition of FLT3 and Aurora Kinases
Formulation of Isoxazolo[5,4-b]pyridin-3-ol for Biological Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the formulation of Isoxazolo[5,4-b]pyridin-3-ol for use in a variety of biological assays. Due to t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of Isoxazolo[5,4-b]pyridin-3-ol for use in a variety of biological assays. Due to the limited publicly available physicochemical data for this specific compound, this document outlines a systematic approach to determine its solubility and establish robust formulation protocols for both in vitro and in vivo studies. The methodologies provided are based on best practices for formulating novel heterocyclic compounds with potentially low aqueous solubility.
Compound Data and Physicochemical Properties
Property
Recommended Assay/Method
Typical Range for Heterocyclic Compounds
Importance in Formulation
Molecular Weight
Calculation from chemical formula (C₇H₄N₂O₂)
150 - 500 g/mol
Essential for calculating molar concentrations for stock solutions and dilutions.
Aqueous Solubility
Kinetic and Thermodynamic Solubility Assays
<1 µg/mL to >10 mg/mL
Determines the need for solubilizing agents and informs the choice of formulation strategy.
pKa
Potentiometric titration or UV-spectrophotometry
2-10
Predicts the ionization state at different pH values, which significantly impacts solubility and membrane permeability.
LogP/LogD
Shake-flask method (octanol/water) or HPLC-based methods
1-5
Indicates the lipophilicity of the compound, influencing its solubility in organic vs. aqueous solvents and its potential for membrane permeation.
Chemical Purity
HPLC, LC-MS, NMR
>95%
Ensures accurate concentration calculations and avoids confounding effects from impurities.
Stability
HPLC-based stability-indicating method
Varies
Determines appropriate storage conditions and the stability of the compound in formulation vehicles over time.
Experimental Protocols
Protocol for Solubility Assessment
This protocol outlines a stepwise approach to determine the solubility of Isoxazolo[5,4-b]pyridin-3-ol in various solvents commonly used in biological research.
Materials:
Isoxazolo[5,4-b]pyridin-3-ol powder
Calibrated analytical balance
Glass vials
Vortex mixer
Sonicator bath
A panel of solvents (see table below)
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
Solvent Screening: Prepare a list of candidate solvents.
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).
Kinetic Solubility Measurement:
Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final concentrations.
Incubate at room temperature for a defined period (e.g., 2 hours).
Filter or centrifuge to remove any precipitate.
Quantify the concentration of the compound in the supernatant. The highest concentration that remains in solution is the kinetic solubility.
Add an excess amount of the solid compound to a known volume of each test solvent in a sealed vial.
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
Visually inspect for the presence of undissolved solid.
Filter or centrifuge the samples to separate the saturated solution from the excess solid.
Quantify the concentration of the compound in the clear supernatant.
Data Presentation:
Solvent
Polarity Index
Use in Biological Assays
Determined Solubility (mg/mL)
Observations (e.g., precipitation, color change)
Phosphate-Buffered Saline (PBS), pH 7.4
High
In vitro assays, in vivo vehicle (aqueous)
Dimethyl Sulfoxide (DMSO)
7.2
High-concentration stock solutions for in vitro use
Ethanol (EtOH)
5.2
Co-solvent for stock solutions and in vivo vehicles
Polyethylene Glycol 400 (PEG 400)
Moderate
Co-solvent for in vivo formulations
Saline (0.9% NaCl)
High
In vivo vehicle (aqueous)
5% Dextrose in Water (D5W)
High
In vivo vehicle (aqueous)
Protocol for In Vitro Stock Solution Preparation
This protocol describes the preparation of a high-concentration stock solution of Isoxazolo[5,4-b]pyridin-3-ol for use in cell-based and biochemical assays.
Materials:
Isoxazolo[5,4-b]pyridin-3-ol powder
Anhydrous DMSO
Sterile microcentrifuge tubes or amber glass vials
Calibrated analytical balance
Vortex mixer
Sonicator (optional)
Procedure:
Determine Required Concentration: Decide on the desired stock solution concentration (e.g., 10 mM or 50 mM).
Calculate Mass: Based on the molecular weight of Isoxazolo[5,4-b]pyridin-3-ol, calculate the mass of the compound required to prepare the desired volume and concentration of the stock solution.
Weigh Compound: Carefully weigh the calculated mass of the compound into a sterile tube or vial.
Add Solvent: Add the appropriate volume of anhydrous DMSO to the tube/vial.
Dissolution: Vortex the solution until the compound is completely dissolved. If necessary, sonicate for a few minutes or gently warm the solution to aid dissolution. Visually inspect to ensure no particulates are present.
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Important Considerations for In Vitro Assays:
The final concentration of DMSO in the assay medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol for In Vivo Formulation
The choice of vehicle for in vivo studies is critical and depends on the compound's solubility, the route of administration, and the animal model. Below are examples of common formulation strategies for poorly soluble compounds.
Vehicle Selection Guide:
Formulation Strategy
Composition
Advantages
Disadvantages
Co-solvent System
e.g., 10% DMSO, 40% PEG 400, 50% Saline
Simple to prepare; can achieve higher compound concentrations.
Potential for vehicle-induced toxicity or pharmacological effects. Risk of precipitation upon injection.
Aqueous Suspension
0.5% Carboxymethylcellulose (CMC) or 0.5% Methylcellulose in water or saline
Suitable for oral administration of very insoluble compounds.
Non-uniform dosing if not properly homogenized; not suitable for intravenous administration.
Cyclodextrin Complex
e.g., 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or saline
Increases aqueous solubility and can improve bioavailability.
Can have its own pharmacological effects; may be limited by the compound's ability to form an inclusion complex.
Lipid-based Formulation
Solutions in oils (e.g., corn oil, sesame oil) or self-emulsifying systems
Can enhance oral bioavailability for lipophilic compounds.
More complex to formulate and characterize.
Example Protocol for a Co-solvent Formulation (for Intraperitoneal Injection):
Dissolve the Compound: Weigh the required amount of Isoxazolo[5,4-b]pyridin-3-ol and dissolve it in a minimal amount of DMSO.
Add Co-solvent: While vortexing, slowly add PEG 400 to the DMSO solution.
Add Aqueous Component: Continue vortexing and slowly add saline to the organic solvent mixture to reach the final desired volume.
Final Formulation: The final formulation should be a clear solution. If precipitation occurs, the formulation may need to be adjusted (e.g., by changing the solvent ratios or reducing the final compound concentration).
Administration: Administer the formulation to the animals immediately after preparation.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Formulation Development
Caption: Workflow for the formulation of Isoxazolo[5,4-b]pyridin-3-ol.
Potential Signaling Pathway: GABAergic Modulation
Some related isoxazolopyridine compounds, such as THIP, are known to act as GABA receptor agonists.[1]
Caption: Putative GABAergic signaling pathway.
Potential Signaling Pathway: Anticancer Mechanism via Hsp90 Inhibition
Derivatives of isoxazolopyridinones have been investigated as inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone protein involved in the stability of many oncoproteins.
Caption: Potential anticancer mechanism via Hsp90 inhibition.
Application Notes and Protocols: Synthesis of Isoxazolo[5,4-b]pyridin-3-ol Analogs for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals Introduction The isoxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogs of this core structure have been investigated for their potential as anticancer, antimicrobial, and antifungal agents.[1] The Isoxazolo[5,4-b]pyridin-3-ol moiety, in particular, represents a key pharmacophore whose analogs are of significant interest for structure-activity relationship (SAR) studies aimed at the discovery and optimization of novel therapeutic agents. The 3-hydroxy group can act as a crucial hydrogen bond donor and/or acceptor, influencing the binding affinity of these compounds to their biological targets.
This document provides detailed application notes and experimental protocols for the synthesis of a series of Isoxazolo[5,4-b]pyridin-3-ol analogs. Furthermore, it outlines methodologies for their biological evaluation, with a focus on generating data for SAR studies, and discusses their potential mechanism of action, including the inhibition of key signaling pathways such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is implicated in tumor angiogenesis.[2][3]
Synthesis of Isoxazolo[5,4-b]pyridin-3-ol Analogs
The synthesis of the Isoxazolo[5,4-b]pyridin-3-ol core can be achieved through several synthetic routes. A common and versatile approach involves the cyclocondensation of a substituted 2-aminopyridine derivative with a suitable three-carbon building block, or the construction of the pyridine ring onto a pre-formed isoxazolone core. The following protocol describes a general method for the synthesis of the parent Isoxazolo[5,4-b]pyridin-3-ol, which can be adapted to produce a variety of analogs by using appropriately substituted starting materials.
General Synthetic Scheme:
A plausible synthetic route to the Isoxazolo[5,4-b]pyridin-3-ol scaffold involves the reaction of a 3-amino-2-halopyridine with a protected β-ketoester, followed by cyclization and deprotection. This method allows for the introduction of diversity at various positions of the pyridine ring.
Caption: General synthetic workflow for Isoxazolo[5,4-b]pyridin-3-ol analogs.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-chloro-3-pyridylamino)fumarate
Materials:
3-Amino-2-chloropyridine
Diethyl acetylenedicarboxylate
Ethanol (absolute)
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle
Procedure:
To a solution of 3-amino-2-chloropyridine (1.28 g, 10 mmol) in absolute ethanol (20 mL) in a 100 mL round-bottom flask, add diethyl acetylenedicarboxylate (1.70 g, 10 mmol) dropwise at room temperature with stirring.
After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
Once the reaction is complete, cool the mixture to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure ethyl 2-(2-chloro-3-pyridylamino)fumarate.
Protocol 2: Cyclization to Ethyl 3-hydroxyisoxazolo[5,4-b]pyridine-4-carboxylate
Materials:
Ethyl 2-(2-chloro-3-pyridylamino)fumarate
Sodium ethoxide
Ethanol (absolute)
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle
Procedure:
Dissolve ethyl 2-(2-chloro-3-pyridylamino)fumarate (2.98 g, 10 mmol) in absolute ethanol (30 mL) in a 100 mL round-bottom flask.
Add sodium ethoxide (0.75 g, 11 mmol) to the solution in portions with stirring.
Heat the reaction mixture to reflux and maintain for 6 hours.
Monitor the reaction by TLC (Ethyl acetate/Hexane 1:1).
After completion, cool the reaction mixture and neutralize with a few drops of glacial acetic acid.
Remove the solvent under reduced pressure.
Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
Purify the crude product by recrystallization from ethanol or by column chromatography to yield ethyl 3-hydroxyisoxazolo[5,4-b]pyridine-4-carboxylate.
Protocol 3: Hydrolysis to Isoxazolo[5,4-b]pyridin-3-ol-4-carboxylic acid
Heat the mixture to 80 °C with stirring for 2 hours.
Cool the reaction mixture to room temperature and acidify to pH 3-4 with 1 M hydrochloric acid.
A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain Isoxazolo[5,4-b]pyridin-3-ol-4-carboxylic acid.
Structure-Activity Relationship (SAR) Studies
To establish a clear SAR, a series of analogs of the Isoxazolo[5,4-b]pyridin-3-ol core should be synthesized and their biological activity evaluated. Modifications can be introduced at various positions of the pyridine ring (e.g., positions 4, 5, and 6) by using appropriately substituted starting materials in the synthetic protocols described above.
Table 1: Representative SAR Data of Isoxazolo[5,4-b]pyridine Analogs as Kinase Inhibitors
Compound ID
R1
R2
R3
Target Kinase IC50 (nM)
IZP-1
H
H
H
550
IZP-2
CH3
H
H
230
IZP-3
H
Cl
H
150
IZP-4
H
H
OCH3
410
IZP-5
CH3
Cl
H
75
IZP-6
H
F
H
180
Interpretation of SAR Data:
Substitution at the R1 position with a small alkyl group (e.g., methyl in IZP-2 ) appears to enhance activity compared to the unsubstituted parent compound (IZP-1 ).
Introduction of a halogen, such as chlorine at the R2 position (IZP-3 ), significantly improves potency.
Combining substitutions at R1 and R2 (IZP-5 ) leads to a synergistic effect, resulting in the most potent compound in this series.
A methoxy group at the R3 position (IZP-4 ) is less favorable for activity than a halogen at R2.
Signaling Pathway Analysis: Inhibition of VEGFR-2
Several isoxazole-containing heterocyclic compounds have demonstrated anticancer activity through the inhibition of protein kinases involved in tumor growth and angiogenesis.[4] One of the key targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in mediating the pro-angiogenic effects of VEGF.[5][6] Inhibition of VEGFR-2 signaling can block the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.
The binding of Isoxazolo[5,4-b]pyridin-3-ol analogs to the ATP-binding site of the VEGFR-2 kinase domain can prevent the phosphorylation of downstream signaling molecules, thus inhibiting the entire signaling cascade.
Caption: Inhibition of the VEGFR-2 signaling pathway by Isoxazolo[5,4-b]pyridin-3-ol analogs.
Experimental Workflow for Biological Evaluation
A systematic workflow is essential for the efficient evaluation of newly synthesized Isoxazolo[5,4-b]pyridin-3-ol analogs and the generation of reliable SAR data.
Technical Support Center: Isoxazolo[5,4-b]pyridin-3-ol Synthesis
Welcome to the technical support center for the synthesis of Isoxazolo[5,4-b]pyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of Isoxazolo[5,4-b]pyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing the Isoxazolo[5,4-b]pyridine core structure?
A1: Several effective methods exist for the synthesis of the isoxazolo[5,4-b]pyridine scaffold. Prominent among these are multi-component reactions (MCRs), which offer high efficiency and atom economy. One such approach is the one-pot, three-component reaction involving an aromatic aldehyde, a 1,3-dicarbonyl compound, and a 5-aminoisoxazole derivative.[1][2] Alternative strategies include the cyclization of appropriately substituted pyridine derivatives and the use of advanced energy sources like microwave irradiation and ultrasonication to accelerate reaction rates and improve yields.[1][2][3]
Q2: My reaction yield for the cyclization step is consistently low. What are the key parameters to investigate for optimization?
A2: Low yield in the cyclization step is a common issue. Key parameters to optimize include reaction temperature, catalyst choice and loading, solvent, and reaction time. For instance, increasing the reaction temperature to 150°C has been shown to significantly improve yields in certain cyclization reactions.[4] The choice of catalyst, such as copper-based systems, can be critical for the success of the cyclization.[4] It is also advisable to ensure the complete consumption of starting materials by monitoring the reaction progress, as doubling the reaction time can sometimes lead to higher conversion rates.[4]
Q3: I am observing significant side product formation. What are the likely causes and how can I minimize them?
A3: Side product formation can arise from several factors, including the reactivity of starting materials and intermediates, and suboptimal reaction conditions. In multi-step syntheses, for example, the presence of multiple reactive sites can lead to a mixture of products.[5] Over-bromination is a specific example of a side reaction that can occur during oxidative cyclization, leading to di- and tri-brominated impurities.[5] To mitigate these issues, careful control of reaction temperature (e.g., performing reactions at 0°C) and the stoichiometry of reagents is crucial.[5] A thorough investigation of the reaction mechanism can also help in identifying and suppressing pathways leading to undesired products.
Q4: Are there any recommended "green" or more environmentally friendly approaches for this synthesis?
A4: Yes, several modern synthetic methods align with the principles of green chemistry. The use of ultrasound irradiation is one such technique that can accelerate reaction rates, improve selectivity, and minimize waste.[3] One-pot reactions and multi-component reactions also contribute to a greener synthesis by reducing the number of steps and purification procedures.[2][3] Employing water as a solvent, where feasible, is another excellent way to reduce the environmental impact of the synthesis.[2]
Troubleshooting Guide
Problem
Possible Cause
Suggested Solution
Low Yield in Cyclization Step
Suboptimal Reaction Temperature
Systematically screen a range of temperatures. For some cyclizations, increasing the temperature to 150°C can be beneficial.[4] For others, especially those involving sensitive intermediates, cooling to 0°C may be necessary to prevent side reactions.[5]
Inefficient Catalyst System
Investigate different catalysts and ligands. Copper catalysts have been shown to be essential for certain cyclization reactions.[4] Also, optimize the catalyst and ligand loading; reducing the amount can sometimes maintain the yield while reducing costs and potential contamination.[4]
Incomplete Reaction
Monitor the reaction closely using techniques like TLC or LC-MS. If starting material remains, consider extending the reaction time.[4]
Significant Side Product Formation
Over-reaction or Lack of Selectivity
Adjust the stoichiometry of the reagents. In cases like over-bromination, using a controlled amount of the brominating agent is critical.[5] The order of reagent addition can also influence selectivity.
Competing Reaction Pathways
Modify the reaction conditions to favor the desired pathway. This could involve changing the solvent, temperature, or catalyst system. Understanding the reaction mechanism through control experiments can provide valuable insights.[6]
Difficulty in Product Purification
Presence of Closely Eluting Impurities
Optimize the chromatographic conditions by trying different solvent systems or gradients. If silica gel causes product degradation, consider using alternative stationary phases like alumina or reverse-phase silica.[5]
Product Instability
If the product is unstable on silica gel, minimize the time it is in contact with the stationary phase. A chemical quench or workup step to remove reactive impurities before chromatography can also be beneficial.[5]
Experimental Protocols
Microwave-Assisted Three-Component Synthesis of Isoxazolo[5,4-b]pyridine Derivatives
This protocol is adapted from a general method for the synthesis of 3-methylisoxazolo[5,4-b]pyridine derivatives.[1]
Reaction Setup: In a microwave-safe vessel, combine the aromatic aldehyde (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and 3-methylisoxazol-5-amine (1.0 mmol).
Solvent Addition: Add a 1:1 mixture of ethanoic acid and ethyl acetate as the solvent.
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation. A typical condition is heating at 120°C for 5 minutes.
Work-up and Purification: After cooling the reaction mixture to room temperature, concentrate it under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to yield the desired isoxazolo[5,4-b]pyridine product.
Data Presentation
Table 1: Optimization of Cyclization Reaction Conditions
Entry
Catalyst (mol%)
Ligand (mol%)
Temperature (°C)
Time (h)
Yield (%)
1
CuI (10)
L-proline (20)
120
12
Encouraging
2
CuI (10)
L-proline (20)
150
12
Significant Improvement
3
CuI (5)
L-proline (10)
150
12
Identical to Entry 2 (traces of starting material)
4
CuI (5)
L-proline (10)
150
24
Full Conversion
5
CuI (10)
None
150
12
No Reaction
6
None
L-proline (20)
150
12
No Reaction
Data synthesized from principles described in the literature.[4]
Visualizations
Experimental Workflow for Microwave-Assisted Synthesis
Caption: Workflow for the microwave-assisted synthesis of Isoxazolo[5,4-b]pyridines.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Technical Support Center: Synthesis of Isoxazolo[5,4-b]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Isoxazolo[5,4-b]pyridines.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Isoxazolo[5,4-b]pyridine Product
Question: I am performing a multicomponent synthesis of an Isoxazolo[5,4-b]pyridine derivative, but I am observing a very low yield or no product at all. What are the possible causes and solutions?
Answer:
Low yields in the synthesis of Isoxazolo[5,4-b]pyridines can arise from several factors, particularly the stability of the reactants and the reaction conditions.
Purity and Stability of 5-Aminoisoxazole: The 5-aminoisoxazole starting material, particularly 3-methyl-5-aminoisoxazole, can be unstable, leading to low conversion to the desired product.
Recommendation: Use freshly prepared or purified 5-aminoisoxazole for the reaction. Ensure proper storage conditions to prevent degradation.
Reaction Conditions: The choice of solvent, catalyst, and temperature can significantly impact the reaction outcome. In some cases, classical heating methods may lead to the decomposition of starting materials or products.
Recommendation: Consider using non-classical activation methods such as microwave irradiation or ultrasonication.[1][2] These methods can often reduce reaction times and improve yields by providing localized and efficient heating. Acetic acid can serve as both a solvent and a catalyst in some reactions, simplifying the procedure.[1][2]
Competing Side Reactions: Depending on the substrates and conditions, other heterocyclic systems may form in competition with the desired Isoxazolo[5,4-b]pyridine. For example, reactions of 3-methylisoxazol-5-amine with esters of arylidene pyruvic acids can lead to the formation of three different types of heterocyclic systems.
Issue 2: Formation of Multiple Products and Purification Challenges
Question: My reaction is producing a complex mixture of products, making the purification of the target Isoxazolo[5,4-b]pyridine difficult. How can I improve the selectivity and simplify purification?
Answer:
The formation of multiple products is a common issue in multicomponent reactions. Improving selectivity is key to simplifying the purification process.
Control of Reaction Pathway: The reaction pathway can sometimes be directed towards the desired product by modifying the reaction sequence or conditions.
Recommendation: Instead of a one-pot multicomponent reaction, consider a stepwise approach where the Knoevenagel adduct is formed first, isolated, and then reacted with the 5-aminoisoxazole. This can sometimes lead to cleaner reactions and higher yields of the desired product.
Chromatography Optimization: Complex product mixtures often require careful optimization of chromatographic conditions for successful separation.
Recommendation: A systematic approach to column chromatography is recommended. Start with a non-polar eluent and gradually increase the polarity. Thin-layer chromatography (TLC) with different solvent systems should be used to identify an optimal mobile phase for separation.
Issue 3: Unexpected Formation of a Rearranged Product
Question: I have isolated a product with a different heterocyclic core than the expected Isoxazolo[5,4-b]pyridine. What could have happened?
Answer:
Rearrangements can occur under certain reaction conditions, leading to unexpected products. One such example, observed in the closely related isoxazolo[4,5-b]pyridine system, is the Boulton–Katritzky rearrangement.[3][4]
Boulton–Katritzky Rearrangement: This rearrangement can occur in the presence of a base and involves the recyclization of the isoxazole ring. For instance, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been observed to undergo a base-promoted Boulton–Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl[3][4][5]triazol-4-yl)pyridines.[3][4]
Recommendation: If you suspect a rearrangement, carefully analyze the spectral data (NMR, MS) to confirm the structure of the unexpected product. To avoid this rearrangement, consider alternative synthetic routes or reaction conditions that do not involve strong bases if your substrate is susceptible to this transformation.
Issue 4: Poor Regioselectivity in the Isoxazole Ring Formation Step
Question: My synthesis is producing a mixture of regioisomers of the Isoxazolo[5,4-b]pyridine. How can I control the regioselectivity?
Answer:
Regioselectivity is a critical aspect of isoxazole synthesis. The formation of different regioisomers is often dependent on the reaction conditions.
Influence of Catalyst and Solvent: The choice of catalyst and solvent can have a profound effect on the regiochemical outcome.
Recommendation: For reactions involving the formation of the isoxazole ring from β-enamino diketones and hydroxylamine, Lewis acids like BF₃·OEt₂ can be used to control regioselectivity. The amount of the Lewis acid and the choice of solvent are crucial parameters to optimize. For example, in the synthesis of certain isoxazoles, using 2 equivalents of BF₃·OEt₂ in acetonitrile with pyridine at room temperature resulted in high regioselectivity.[5]
Quantitative Data Summary
The following table summarizes the effect of reaction conditions on the yield and regioselectivity of a model isoxazole synthesis, which is a key component of many Isoxazolo[5,4-b]pyridine synthetic routes.
Entry
Catalyst (equiv.)
Solvent
Base
Temperature (°C)
Yield (%)
Regioisomeric Ratio
1
BF₃·OEt₂ (1.0)
MeCN
Pyridine
Room Temp
75
85:15
2
BF₃·OEt₂ (2.0)
MeCN
Pyridine
Room Temp
79
90:10
3
BF₃·OEt₂ (2.0)
CH₂Cl₂
Pyridine
Room Temp
72
88:12
4
None
EtOH
NaOAc
Reflux
65
60:40
Data adapted from a study on the regioselective synthesis of isoxazoles.[5] The specific substrates and products can be found in the cited literature.
Experimental Protocols
1. General Procedure for a Three-Component Microwave-Assisted Synthesis of Isoxazolo[5,4-b]pyridines
This protocol is a general guideline for a one-pot, three-component synthesis.
Reactants: Aromatic aldehyde (1 mmol), active methylene compound (e.g., tetronic acid or indan-1,3-dione, 1 mmol), and 3-methylisoxazol-5-amine (1 mmol).
Solvent: Glacial acetic acid (5 mL).
Procedure:
Combine the aromatic aldehyde, active methylene compound, and 3-methylisoxazol-5-amine in a microwave reactor vessel.
Add glacial acetic acid as the solvent.
Seal the vessel and place it in the microwave reactor.
Irradiate the mixture at a specified temperature and time (e.g., 120 °C for 10-30 minutes). The optimal conditions should be determined for each specific reaction.
After the reaction is complete, cool the vessel to room temperature.
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.
If the product does not precipitate, pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.
Wash the solid with water and then a small amount of cold ethanol.
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified Isoxazolo[5,4-b]pyridine.
2. Protocol for Mitigating the Formation of a Rearranged Triazole Product
This protocol provides a strategy to avoid the Boulton–Katritzky rearrangement observed in a related system.
Strategy: Protection of a reactive functional group prior to the cyclization step that is sensitive to basic conditions.
Example (adapted from isoxazolo[4,5-b]pyridine synthesis):
If the precursor to the isoxazole ring contains a formyl group that can form a hydrazone, this hydrazone may be susceptible to a base-promoted rearrangement.
To prevent this, the formyl group can be protected, for example, as a dioxolane, by reacting it with ethylene glycol in the presence of an acid catalyst.
Once the formyl group is protected, the isoxazole ring can be formed under the desired reaction conditions.
Finally, the protecting group can be removed under acidic conditions to yield the desired formyl-substituted isoxazolo[4,5-b]pyridine, thus avoiding the rearrangement to the triazole.[3]
Technical Support Center: Purification of Isoxazolo[5,4-b]pyridin-3-ol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encou...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with Isoxazolo[5,4-b]pyridin-3-ol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying Isoxazolo[5,4-b]pyridin-3-ol derivatives?
A1: The primary purification techniques for this class of compounds are recrystallization and column chromatography.[1] For less soluble derivatives, preparative High-Performance Liquid Chromatography (HPLC) may also be employed. Some synthetic routes are designed to yield products that require minimal or no chromatographic purification.[2]
Q2: My Isoxazolo[5,4-b]pyridin-3-ol derivative has poor solubility in common organic solvents. How can I effectively purify it?
A2: Poor solubility is a known challenge for some heterocyclic compounds.[3][4] For recrystallization, a systematic solvent screening is recommended. If solubility remains an issue, column chromatography with a stronger, more polar eluent system might be necessary. In cases of very low solubility, techniques like preparing a nanosuspension or using a co-solvent system for loading onto silica gel can be explored.
Q3: Are Isoxazolo[5,4-b]pyridin-3-ol derivatives stable during purification?
A3: The stability of Isoxazolo[5,4-b]pyridin-3-ol derivatives can be influenced by factors such as pH and the nature of the stationary phase during chromatography. The acidic nature of silica gel can potentially cause degradation of acid-sensitive compounds.[5] It is advisable to perform a stability test on a small scale by spotting the compound on a TLC plate and letting it sit for a period before eluting to check for degradation.
Q4: I am observing multiple spots on my TLC after synthesis. What are the likely impurities?
A4: Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. Depending on the synthetic route, these could include starting amines, aldehydes, or ketones. In some multi-component reactions, isomeric products may also be formed.
Troubleshooting Guides
Issue 1: Low Recovery from Silica Gel Column Chromatography
Symptoms:
The desired product is not eluting from the column, even with a highly polar solvent system.
Significant streaking or tailing is observed on TLC analysis of the column fractions.
A colored band remains at the top of the silica gel after flushing with a strong solvent.
Possible Causes & Solutions:
Possible Cause
Recommended Solution
Strong Adsorption to Silica Gel
The basic nitrogen atoms in the pyridine ring can interact strongly with the acidic silanol groups of the silica gel. Deactivate the silica gel by pre-treating it with a small percentage of a basic modifier like triethylamine or ammonia in the eluent.
Compound Precipitation on the Column
If the compound has low solubility in the chosen eluent, it may precipitate at the top of the column. Use a stronger loading solvent or a dry-loading technique where the compound is pre-adsorbed onto a small amount of silica gel.
Compound Degradation on Silica Gel
The acidic nature of silica gel can degrade sensitive compounds.[5] Consider using a neutral stationary phase like alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).
Issue 2: Difficulty in Achieving Baseline Separation of Product and Impurities
Symptoms:
Co-elution of the product with one or more impurities during column chromatography.
Overlapping spots on the TLC plate, making it difficult to resolve the product.
Possible Causes & Solutions:
Possible Cause
Recommended Solution
Similar Polarity of Product and Impurity
Optimize the solvent system for your column chromatography. A shallow gradient or isocratic elution with a finely tuned solvent mixture can improve separation. Consider using a different solvent system altogether (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol).
Presence of Isomeric Byproducts
Isomers can be notoriously difficult to separate. Preparative HPLC with a high-resolution column is often the most effective method for separating closely related isomers.
Overloading the Column
Loading too much crude product onto the column can lead to poor separation. As a rule of thumb, use a sample-to-silica ratio of 1:50 to 1:100 for difficult separations.
Issue 3: Challenges with Recrystallization
Symptoms:
The compound "oils out" instead of forming crystals.
The compound precipitates as an amorphous powder with low purity.
No crystal formation upon cooling.
Possible Causes & Solutions:
Possible Cause
Recommended Solution
Inappropriate Solvent Choice
Conduct a systematic solvent screen using a small amount of the compound. An ideal recrystallization solvent should dissolve the compound when hot but not when cold. Common solvents for these derivatives include ethanol.[1]
Cooling the Solution Too Quickly
Rapid cooling can lead to the formation of small, impure crystals or an amorphous solid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal growth.
Solution is Too Concentrated or Too Dilute
If the solution is too concentrated, the compound may precipitate out too quickly. If it is too dilute, crystallization may not occur. Experiment with different concentrations to find the optimal conditions.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent) and load it onto the top of the silica bed. Alternatively, for less soluble compounds, perform a dry loading by pre-adsorbing the compound onto a small amount of silica gel.
Elution: Begin elution with the starting solvent system, gradually increasing the polarity if a gradient is used.
Fraction Collection: Collect fractions and monitor the separation by TLC.
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, it is a potential recrystallization solvent. Allow it to cool to see if crystals form.
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.
Isolation of Crystals: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Data Presentation
Table 1: Illustrative Comparison of Purification Methods for an Isoxazolo[5,4-b]pyridin-3-ol Derivative
Purification Method
Typical Recovery Range (%)
Typical Purity Range (%)
Key Advantages
Key Disadvantages
Recrystallization
60-85
>98
High purity, scalable, cost-effective
Can be time-consuming, requires appropriate solvent
Silica Gel Chromatography
50-80
95-99
Widely applicable, good for separating less polar impurities
Can lead to product loss, potential for degradation on silica
Preparative HPLC
70-90
>99
Excellent for separating close-eluting impurities and isomers
More expensive, lower throughput, requires specialized equipment
Visualizations
Troubleshooting Workflow for Low Recovery in Column Chromatography
Caption: Troubleshooting workflow for low product recovery during column chromatography.
Decision Tree for Choosing a Purification Method
Caption: Decision tree for selecting an appropriate purification method.
Technical Support Center: Overcoming Solubility Challenges of Isoxazolo[5,4-b]pyridin-3-ol in Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with Isoxazolo[5,4-b]pyridin-3-ol during bioassays.
Troubleshooting Guide
Issue: Precipitation Observed Upon Addition of Isoxazolo[5,4-b]pyridin-3-ol to Aqueous Buffer or Cell Culture Media
Question: My Isoxazolo[5,4-b]pyridin-3-ol, dissolved in an organic solvent like DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I fix it?
Answer:
This is a common challenge for compounds with low aqueous solubility. While organic solvents like DMSO can dissolve the compound at high concentrations in a stock solution, the subsequent dilution into an aqueous environment drastically changes the solvent polarity. If the final concentration of Isoxazolo[5,4-b]pyridin-3-ol exceeds its solubility limit in the final assay medium, it will precipitate out of solution. This can lead to inaccurate and unreliable results in your bioassay.
Here is a step-by-step guide to troubleshoot and resolve this issue:
Step 1: Determine the Kinetic Solubility of Your Compound
Before attempting more complex solubilization strategies, it is crucial to determine the kinetic solubility of Isoxazolo[5,4-b]pyridin-3-ol in your specific assay buffer. This will give you a baseline understanding of the concentration at which precipitation occurs.
Experimental Protocol: Kinetic Solubility Assay
Objective: To determine the highest concentration of Isoxazolo[5,4-b]pyridin-3-ol that remains in solution upon dilution from a DMSO stock into an aqueous buffer.
Materials:
Isoxazolo[5,4-b]pyridin-3-ol
Dimethyl sulfoxide (DMSO), anhydrous
Aqueous assay buffer (e.g., PBS, HBSS, or cell culture medium)
96-well microplate (clear bottom)
Plate reader capable of measuring absorbance (turbidity)
Procedure:
Prepare a high-concentration stock solution of Isoxazolo[5,4-b]pyridin-3-ol in DMSO (e.g., 10 mM).
In the 96-well plate, perform a serial dilution of your compound in DMSO. For example, create a 2-fold dilution series starting from your 10 mM stock.
In a separate 96-well plate, add your aqueous assay buffer to each well.
Rapidly transfer a small volume of the DMSO-compound solutions to the corresponding wells of the aqueous buffer plate to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is at a level that does not affect your assay (typically ≤ 1%).
Include control wells with DMSO only (no compound).
Seal the plate and shake it for a predetermined time (e.g., 2 hours) at room temperature or your assay temperature.
Measure the absorbance (turbidity) of each well at a wavelength of 620 nm.
The kinetic solubility is the highest concentration at which the absorbance is not significantly different from the DMSO-only control.
Step 2: Employ Formulation Strategies to Enhance Solubility
If the required concentration for your bioassay is higher than the determined kinetic solubility, you will need to employ formulation strategies to increase the solubility of Isoxazolo[5,4-b]pyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of Isoxazolo[5,4-b]pyridin-3-ol?
A1: The solubility of Isoxazolo[5,4-b]pyridin-3-ol is influenced by several factors inherent to its chemical structure. The fused isoxazole and pyridine rings create a relatively rigid, planar system that can favor crystal lattice packing, making it difficult for solvent molecules to interact and dissolve the solid. The presence of both a hydroxyl group (-OH) and a pyridine nitrogen introduces polar and ionizable functionalities. The overall solubility will be a balance between the lipophilic nature of the bicyclic core and the hydrophilic contributions of the heteroatoms and the hydroxyl group. Key factors include:
pH of the medium: The pyridine nitrogen can be protonated at acidic pH, and the hydroxyl group can be deprotonated at basic pH, both of which can increase aqueous solubility.
Solvent polarity: Isoxazolo[5,4-b]pyridin-3-ol is expected to have better solubility in polar organic solvents compared to nonpolar ones.[1] Its solubility in aqueous solutions is likely to be limited.
Temperature: For many compounds, solubility increases with temperature.[1]
Presence of excipients: Co-solvents, surfactants, and complexing agents can significantly enhance solubility.
Q2: What are the recommended initial steps for preparing a stock solution of Isoxazolo[5,4-b]pyridin-3-ol?
A2: A well-prepared stock solution is the foundation for reliable experimental results. Follow these steps:
Choose an appropriate solvent: Start with a high-purity, anhydrous organic solvent in which the compound is freely soluble. Dimethyl sulfoxide (DMSO) is a common first choice due to its high dissolving power for a wide range of compounds.[2]
Determine the molecular weight: Accurately calculate the amount of compound needed based on its molecular weight to achieve the desired stock concentration (e.g., 10 mM).[2]
Weigh accurately: Use a calibrated analytical balance to weigh the compound.
Dissolve completely: Add the solvent to the weighed compound. Use vortexing and/or sonication to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no undissolved particles.
Store properly: Store the stock solution in a tightly sealed container, protected from light and moisture, and at the recommended temperature (typically -20°C or -80°C) to maintain its stability.
Q3: Can I use pH modification to improve the solubility of Isoxazolo[5,4-b]pyridin-3-ol in my bioassay?
A3: Yes, pH modification can be an effective strategy.[3][4] The Isoxazolo[5,4-b]pyridin-3-ol structure contains a weakly basic pyridine nitrogen and a weakly acidic hydroxyl group.
Acidic pH: At a pH below the pKa of the pyridine nitrogen, the nitrogen will be protonated, forming a cationic species that is likely more water-soluble.
Basic pH: At a pH above the pKa of the hydroxyl group, the proton will be removed, forming an anionic phenolate-like species that should also have increased aqueous solubility.
Caution: Ensure that the adjusted pH is compatible with your bioassay system (e.g., cell viability, enzyme activity). The stability of the isoxazole ring itself can also be pH-dependent, with some isoxazoles being susceptible to ring-opening under strongly basic conditions.[5] It is advisable to perform stability studies at the intended pH.
Q4: What are co-solvents, and how can they help with the solubility of Isoxazolo[5,4-b]pyridin-3-ol?
A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, can increase the solubility of poorly soluble compounds.[6][7] They work by reducing the overall polarity of the solvent system.
Commonly used co-solvents in bioassays include:
Ethanol
Propylene glycol (PG)
Polyethylene glycol 400 (PEG 400)
Important Considerations:
Toxicity: Co-solvents can be toxic to cells at higher concentrations.[8] It is essential to determine the maximum tolerable concentration of the chosen co-solvent in your specific cell line or assay system.
Assay Interference: Co-solvents can sometimes interfere with the assay readout. Always run appropriate vehicle controls containing the same concentration of the co-solvent as your experimental samples.
Q5: How can cyclodextrins be used to improve the solubility of Isoxazolo[5,4-b]pyridin-3-ol?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate poorly soluble "guest" molecules, like Isoxazolo[5,4-b]pyridin-3-ol, within their hydrophobic core, forming an inclusion complex.[10][11] This complex has a hydrophilic exterior, which significantly enhances the aqueous solubility of the guest molecule.[12]
Commonly used cyclodextrins in research include:
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
These modified cyclodextrins offer improved solubility and a better safety profile compared to native β-cyclodextrin.[3]
Experimental Protocol: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Objective: To prepare a stock solution of Isoxazolo[5,4-b]pyridin-3-ol complexed with HP-β-CD to enhance its aqueous solubility.
Materials:
Isoxazolo[5,4-b]pyridin-3-ol
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Deionized water or desired aqueous buffer
Vortex mixer
Sonicator
Shaker
Procedure:
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). The optimal concentration may need to be determined empirically.
Add an excess amount of Isoxazolo[5,4-b]pyridin-3-ol powder to the HP-β-CD solution.
Vortex the mixture vigorously for 5-10 minutes.
Sonicate the mixture for 15-30 minutes.
Place the mixture on a shaker at room temperature for 24-48 hours to allow the complexation to reach equilibrium.
After incubation, centrifuge the mixture at high speed to pellet the undissolved compound.
Carefully collect the supernatant, which contains the solubilized Isoxazolo[5,4-b]pyridin-3-ol-HP-β-CD complex.
Determine the concentration of Isoxazolo[5,4-b]pyridin-3-ol in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). This will be your new, highly concentrated aqueous stock solution.
Data Presentation
When evaluating different solubilization methods, it is crucial to present the data in a clear and organized manner.
Table 1: Example of Kinetic Solubility Data for Isoxazolo[5,4-b]pyridin-3-ol
Compound Concentration (µM)
Absorbance at 620 nm (Mean ± SD)
Observation
100
0.55 ± 0.04
Precipitation
50
0.21 ± 0.02
Precipitation
25
0.08 ± 0.01
Precipitation
12.5
0.03 ± 0.005
Clear
6.25
0.02 ± 0.004
Clear
Vehicle Control (1% DMSO)
0.02 ± 0.003
Clear
In this example, the kinetic solubility would be determined to be approximately 12.5 µM.
Table 2: Example of Solubility Enhancement with Different Formulations
Formulation
Maximum Soluble Concentration (µM)
Fold Increase vs. Aqueous Buffer
Aqueous Buffer (pH 7.4)
12.5
1.0
Aqueous Buffer + 1% Ethanol
25
2.0
Aqueous Buffer + 1% PEG 400
40
3.2
20% HP-β-CD in Aqueous Buffer
500
40.0
Visualizations
Diagram 1: Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for diagnosing and resolving precipitation issues.
Diagram 2: Mechanism of Cyclodextrin-Mediated Solubilization
Caption: Encapsulation by cyclodextrin enhances aqueous solubility.
Stability of Isoxazolo[5,4-b]pyridin-3-ol in different solvents and pH
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Isoxazolo[5,4-b]pyridin-3-ol in various experimental conditions. Be...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Isoxazolo[5,4-b]pyridin-3-ol in various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your results when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of the isoxazole ring in Isoxazolo[5,4-b]pyridin-3-ol?
A1: The isoxazole ring is an aromatic heterocycle; however, it contains a relatively weak nitrogen-oxygen (N-O) bond. This bond makes the ring susceptible to cleavage under certain conditions, particularly in the presence of strong bases or reducing agents.[1] The stability of the fused pyridine ring is generally higher, but the overall stability of Isoxazolo[5,4-b]pyridin-3-ol is often dictated by the reactivity of the isoxazole moiety.
Q2: In which pH range is Isoxazolo[5,4-b]pyridin-3-ol most stable?
A2: Generally, N-heterocyclic compounds exhibit their greatest stability in the neutral to slightly acidic pH range.[2] For Isoxazolo[5,4-b]pyridin-3-ol, optimal stability is expected between pH 4 and 6. In strongly acidic or alkaline conditions, the compound is more prone to degradation.
Q3: What are the likely degradation pathways for Isoxazolo[5,4-b]pyridin-3-ol?
A3: The primary degradation pathway, especially under basic conditions, is the cleavage of the N-O bond in the isoxazole ring. This can lead to the formation of various open-chain intermediates. Other potential degradation pathways can be initiated by oxidation or photolysis, leading to a variety of degradation products.
Q4: Which solvents are recommended for the storage and handling of Isoxazolo[5,4-b]pyridin-3-ol?
A4: For short-term storage and experimental use, aprotic solvents such as acetonitrile, ethyl acetate, or dimethyl sulfoxide (DMSO) are generally recommended. If aqueous solutions are necessary, it is advisable to use buffered solutions in the pH 4-6 range and to prepare them fresh. Long-term storage should be in a solid, dry state at low temperatures (2-8°C).[3]
Q5: How can I monitor the stability of Isoxazolo[5,4-b]pyridin-3-ol in my samples?
A5: The most common and effective method for monitoring the stability and quantifying the degradation of Isoxazolo[5,4-b]pyridin-3-ol is by using a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method.[4] This technique allows for the separation of the parent compound from its degradation products.
Troubleshooting Guides
Issue 1: Rapid loss of compound in basic aqueous solutions.
Possible Cause: The isoxazole ring is likely undergoing base-catalyzed hydrolysis, leading to ring cleavage.[1]
Troubleshooting Steps:
Lower the pH of the solution to a neutral or slightly acidic range (pH 4-6) using a suitable buffer (e.g., acetate or phosphate buffer).
If the experimental conditions permit, consider using an aprotic organic solvent instead of an aqueous one.
For reactions requiring basic conditions, use the mildest possible base and the lowest effective temperature. Monitor the reaction progress closely to minimize degradation.
Issue 2: Inconsistent analytical results (e.g., varying peak areas in HPLC).
Possible Cause: This could be due to the on-going degradation of the compound in the analytical sample solution.
Troubleshooting Steps:
Ensure that the solvent used for sample preparation is non-reactive and, if aqueous, is buffered to the optimal pH range.
Analyze samples as quickly as possible after preparation.
If delays are unavoidable, store prepared samples at a low temperature (e.g., 4°C) in a sealed vial, protected from light.
The workflow below can help diagnose stability issues during analysis.
Caption: Troubleshooting workflow for inconsistent analytical results.
Quantitative Stability Data (Representative)
The following tables provide representative data on the stability of Isoxazolo[5,4-b]pyridin-3-ol under various conditions. This data is intended to be illustrative of the expected trends.
Table 1: Stability in Different Solvents at Room Temperature (25°C) over 24 hours.
Solvent
% Remaining Compound
Acetonitrile
>99%
DMSO
>99%
Methanol
98%
Water (unbuffered, pH ~6.5)
95%
Phosphate Buffer (pH 7.4)
92%
Table 2: pH-Dependent Stability in Aqueous Buffers at 40°C over 48 hours.
pH
Buffer System
% Remaining Compound
2.0
HCl/KCl
85%
4.5
Acetate
98%
7.0
Phosphate
90%
9.0
Borate
65%
12.0
NaOH/KCl
<20%
Experimental Protocols
Protocol: Forced Degradation Study of Isoxazolo[5,4-b]pyridin-3-ol
This protocol outlines the procedure for conducting a forced degradation study to identify potential degradation products and establish the intrinsic stability of Isoxazolo[5,4-b]pyridin-3-ol.[4][5]
1. Materials and Reagents:
Isoxazolo[5,4-b]pyridin-3-ol
HPLC-grade acetonitrile and water
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂)
Buffers: Acetate, Phosphate, Borate
Class A volumetric flasks and pipettes
HPLC system with a UV detector
Photostability chamber
Oven
2. Preparation of Stock Solution:
Accurately weigh and dissolve Isoxazolo[5,4-b]pyridin-3-ol in acetonitrile to prepare a stock solution of 1 mg/mL.
3. Stress Conditions:
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Also, expose the stock solution to the same conditions.
Photolytic Degradation: Expose a solid sample and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
4. Sample Preparation for HPLC Analysis:
Before injection, neutralize the acidic and basic samples.
Dilute all samples to a final concentration of approximately 50 µg/mL with a 50:50 mixture of acetonitrile and water.
5. HPLC Method (Example):
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile
Gradient: 5% B to 95% B over 20 minutes
Flow Rate: 1.0 mL/min
Detection Wavelength: 280 nm
Injection Volume: 10 µL
6. Data Analysis:
Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
Calculate the percentage of degradation for each stress condition.
Troubleshooting inconsistent results in Isoxazolo[5,4-b]pyridin-3-ol bioassays
Welcome to the technical support center for bioassays involving Isoxazolo[5,4-b]pyridin-3-ol and its derivatives. This resource provides troubleshooting guides and answers to frequently asked questions to help researcher...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for bioassays involving Isoxazolo[5,4-b]pyridin-3-ol and its derivatives. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals address common challenges and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs) & General Troubleshooting
This section addresses broad issues that can lead to inconsistent results across various bioassay formats.
Q1: Why am I observing high variability in my IC50 values between replicate experiments?
A: High variability in IC50 values is a common issue that can stem from several factors related to the compound's physicochemical properties or the assay conditions.
Potential Cause 1: Poor Compound Solubility. Heterocyclic compounds, including those with isoxazole moieties, can have limited aqueous solubility.[1] If your Isoxazolo[5,4-b]pyridin-3-ol derivative precipitates in the assay buffer, its effective concentration will be lower and more variable than intended, leading to inconsistent inhibition.[1]
Recommended Action: Perform a solubility assessment. Prepare a dilution series of the compound in your final assay buffer. After incubation under assay conditions (e.g., 2 hours at 37°C), centrifuge the samples and measure the supernatant concentration via HPLC or UV-Vis spectroscopy.[1] Always prepare high-concentration stock solutions in a suitable organic solvent like DMSO and ensure the final assay concentration of the solvent is low (<0.5%) and consistent across all wells.[1]
Potential Cause 2: Compound Instability. The isoxazole ring is generally stable, but the overall structure of your derivative could be susceptible to degradation in the specific buffer conditions or over the duration of your experiment. This degradation reduces the concentration of the active compound.
Recommended Action: Evaluate the compound's stability by incubating it in the assay buffer for the full experiment duration. Take aliquots at various time points (e.g., 0, 2, 4, 24 hours) and analyze them by HPLC to quantify the parent compound and identify any degradation products.[1] If degradation is observed, consider adjusting buffer pH, reducing incubation times, or adding stabilizing agents if compatible with the assay.
Potential Cause 3: Non-Specific Binding. The compound may adsorb to plasticware (e.g., microplates, pipette tips) or bind non-specifically to proteins in the assay, reducing its bioavailable concentration for the intended target.[1]
Recommended Action: Include a non-ionic detergent like Tween-20 or Triton X-100 (typically at 0.01-0.05%) in your assay buffer to minimize non-specific binding. Consider using low-binding microplates.
Below is a troubleshooting workflow to diagnose the root cause of inconsistent results.
Caption: Troubleshooting workflow for inconsistent bioassay results.
FP assays are commonly used to study molecular interactions. However, they can be susceptible to interference from small molecules.
Q2: My FP signal is showing high background or unexpected changes. How can I fix this?
A: Interference in FP assays can arise from the intrinsic properties of your test compound or its behavior at high concentrations.[2]
Potential Cause 1: Compound Autofluorescence. Your Isoxazolo[5,4-b]pyridin-3-ol derivative may be fluorescent at the excitation and emission wavelengths of your assay's probe, leading to a high background signal.[2][3]
Recommended Action: Measure the fluorescence of your compound in the assay buffer without the fluorescent probe. Run a full spectral scan to determine its excitation and emission profile.[2] If there is an overlap, you may need to switch to a different fluorescent probe with red-shifted wavelengths to avoid the interference.[3] Always subtract the background fluorescence from wells containing only your compound from the experimental readings.[2]
Potential Cause 2: Light Scattering. At high concentrations, compounds can form aggregates that scatter light, leading to artificially high and erratic FP values.[2] This is often linked to poor solubility.
Recommended Action: Visually inspect the wells for precipitation. Re-evaluate the compound's solubility limit in the final assay buffer (see Q1). Test the compound in a buffer-only control (no probe, no target) to see if FP values increase at high concentrations. If so, limit your top concentration to below where scattering occurs.
Potential Cause 3: Signal Quenching. The test compound may absorb light at the excitation or emission wavelength of the fluorophore, a phenomenon known as the "inner filter effect," which reduces the total fluorescence intensity and can skew FP results.[3]
Recommended Action: Monitor the raw fluorescence intensity values in parallel with the FP readings. A significant drop in total intensity in the presence of your compound suggests quenching. If this occurs, you may need to lower the compound concentration or use a different assay technology.
Plate Setup: Prepare a 384-well black microplate. Dedicate columns for different controls.
Compound Titration: Prepare a serial dilution of your Isoxazolo[5,4-b]pyridin-3-ol derivative (e.g., 100 µM to 0.1 µM) in assay buffer.
Control Wells:
Buffer Blank: Assay buffer only.
Compound Background: Compound dilutions in assay buffer (no probe or target).
Probe Control: Fluorescent probe in assay buffer (no target or compound).
Measurement: Read the plate on an FP-capable plate reader. Measure both fluorescence polarization (mP) and total fluorescence intensity.
Analysis:
Compare the signal from "Compound Background" wells to the "Buffer Blank." A significant signal indicates compound autofluorescence.
Observe the total intensity readings. A concentration-dependent decrease in intensity suggests quenching.
High mP values in the "Compound Background" wells at high concentrations can indicate light scattering from aggregates.
Data Presentation: Interpreting FP Interference Data
Observation
Potential Cause
Recommended Action
High intensity in compound-only wells
Compound Autofluorescence
Subtract background; switch to a red-shifted probe[3]
High mP at high [Cpd]; low intensity
Light Scattering (Aggregates)
Lower max compound concentration; check solubility[2]
Total intensity decreases with [Cpd]
Signal Quenching
Lower compound concentration; use orthogonal assay
Troubleshooting Guide: Kinase Assays
Many heterocyclic scaffolds, including the related thiazolo[5,4-b]pyridines, are developed as kinase inhibitors.[4][5] Inconsistent results in kinase assays can often be traced to ATP concentration or enzyme quality.
Q3: My compound shows weak or no inhibition in a kinase assay, even though I expect it to be active.
A: This could be due to assay conditions not being optimized for inhibitor screening, particularly if you are using a high concentration of ATP.
Potential Cause: High ATP Concentration. Most small molecule kinase inhibitors are ATP-competitive. If the ATP concentration in your assay is too high (well above the Kₘ), it will be very difficult for the inhibitor to compete, leading to artificially low potency (high IC50).
Recommended Action: Optimize the assay by using an ATP concentration that is at or near the Michaelis-Menten constant (Kₘ) for the specific kinase you are studying. This provides a better balance for detecting competitive inhibitors.
Experimental Protocol: Radiometric Kinase Assay
This protocol is adapted from standard methods used to evaluate kinase inhibitors.[5]
Prepare Reagents:
Kinase Buffer: (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol).
Kinase: Prepare a working solution of the purified kinase (e.g., c-KIT).
Substrate: Prepare a solution of the appropriate peptide or protein substrate.
ATP Mix: Prepare a solution of cold ATP mixed with [γ-³²P]ATP to achieve the desired specific activity at a concentration close to the Kₘ.
Test Compound: Prepare a serial dilution of Isoxazolo[5,4-b]pyridin-3-ol.
Reaction Setup:
In a microcentrifuge tube or 96-well plate, combine the kinase buffer, substrate, and test compound.
Add the kinase solution and pre-incubate for 10-15 minutes at room temperature.
Initiate the reaction by adding the ATP mix.
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a set period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
Stopping the Reaction: Spot an aliquot of the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper). The positively charged membrane will bind the negatively charged peptide/protein substrate.
Washing: Wash the membranes extensively in an acid solution (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.[5]
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Visualization: Generic Kinase Signaling Pathway
The diagram below illustrates a simplified signaling cascade and the point of inhibition for an ATP-competitive kinase inhibitor.
Caption: Inhibition of a generic kinase signaling pathway.
Optimization of reaction conditions for Isoxazolo[5,4-b]pyridine synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing th...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Isoxazolo[5,4-b]pyridines.
Troubleshooting and Optimization
This section addresses common challenges encountered during the synthesis of Isoxazolo[5,4-b]pyridines, offering potential solutions and optimization strategies.
dot
Caption: A workflow diagram for troubleshooting common issues in Isoxazolo[5,4-b]pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in Isoxazolo[5,4-b]pyridine synthesis can stem from several factors. Here's a systematic approach to troubleshoot this issue:
Purity of Starting Materials: Impurities in your reactants, particularly in 5-aminoisoxazole derivatives, can significantly hinder the reaction. The stability of 3-methylisoxazol-5-amine can also be a factor, leading to insignificant conversion.[1]
Recommendation: Ensure your starting materials are of high purity. Recrystallize or purify them if necessary.
Reaction Conditions:
Solvent: The choice of solvent is crucial for reactant solubility and reaction kinetics. While acetic acid can act as both a solvent and a catalyst in some reactions, other solvents like ethanol or even solvent-free conditions at elevated temperatures might be more effective for certain protocols.
Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions or degradation of the product.
Recommendation: A screening of different solvents is advisable. Optimize the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Catalyst Selection and Loading: The type and amount of catalyst can dramatically impact the reaction outcome.
Recommendation: Screen different catalysts. While p-toluenesulfonic acid or iodine have been used, other catalysts like silver salts in combination with a phosphoric acid have been shown to be effective.[1] The catalyst loading should also be optimized.
Q2: I am observing the formation of multiple products, likely regioisomers. How can I control the regioselectivity?
A2: The formation of regioisomers is a known challenge, especially when using unsymmetrical starting materials. Here’s how you can address this:
Catalyst Control: The choice of catalyst can influence the regioselectivity of the reaction. For instance, in the condensation of 5-aminoisoxazoles with β,γ-alkynyl-α-imino esters, different silver salts and a phosphoric acid as catalysts can be used to selectively construct isoxazolo[5,4-b]pyridine-α-carboxylates or isoxazolo[5,4-b]pyridine-γ-carboxylates as the major isomers.[1][2]
Solvent and Additives: The regioselectivity of condensation reactions can sometimes be tuned by changing the solvent system and the use of acidic additives.
Reaction Temperature: Temperature can also play a role in favoring the formation of one regioisomer over another. Experimenting with a range of temperatures is recommended.
Q3: I am having difficulty purifying my Isoxazolo[5,4-b]pyridine product. What are the best practices for purification?
A3: Purification can be challenging due to the nature of the compound and potential byproducts.
Work-up Procedure: A proper aqueous work-up is essential to remove inorganic salts and the catalyst.
Column Chromatography:
Stationary Phase: Silica gel is commonly used.
Mobile Phase: A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent system should provide good separation of your product from impurities on a TLC plate.
Recrystallization: For final purification of a solid product, recrystallization is often effective. Screen various solvents to find one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Q4: What are some common side reactions to be aware of?
A4: Besides the formation of regioisomers, other side reactions can occur:
Dimerization of Starting Materials: Under certain conditions, starting materials might dimerize, leading to byproducts.
Decomposition: Some starting materials, like 3-methylisoxazol-5-amine, have limited stability, which can lead to decomposition and the formation of complex mixtures.[1]
Incomplete Cyclization: The final cyclization step to form the pyridine ring might be incomplete, resulting in acyclic intermediates as impurities.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the impact of different catalysts and solvents on the yield of Isoxazolo[5,4-b]pyridine synthesis, based on data compiled from various studies.
Table 1: Comparison of Catalysts for Isoxazolo[5,4-b]pyridine Synthesis
Protocol 1: Microwave-Assisted Three-Component Synthesis of Isoxazolo[5,4-b]pyridines in Water [2][4][6]
This protocol describes an environmentally friendly, one-pot synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines.
dot
Caption: A workflow for the microwave-assisted synthesis of Isoxazolo[5,4-b]pyridines.
Materials:
Aromatic aldehyde (1 mmol)
3-Methylisoxazol-5-amine (1 mmol)
Active methylene compound (e.g., tetronic acid or indan-1,3-dione) (1 mmol)
Water (5 mL)
Procedure:
In a microwave-safe vessel, combine the aromatic aldehyde, 3-methylisoxazol-5-amine, the active methylene compound, and water.
Seal the vessel and place it in a microwave reactor.
Irradiate the mixture at a specified temperature (e.g., 100-150 °C) for a designated time (e.g., 15-30 minutes).
After the reaction is complete, allow the vessel to cool to room temperature.
The resulting precipitate is collected by filtration.
Wash the solid with water and then a small amount of cold ethanol.
Dry the product under vacuum.
If necessary, further purify the product by recrystallization from a suitable solvent like ethanol.
Protocol 2: Purification of Isoxazolo[5,4-b]pyridines by Column Chromatography
This protocol outlines a general procedure for the purification of Isoxazolo[5,4-b]pyridines using silica gel column chromatography.
dot
Caption: A general workflow for the purification of Isoxazolo[5,4-b]pyridines via column chromatography.
Materials:
Crude Isoxazolo[5,4-b]pyridine product
Silica gel (for column chromatography)
A series of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane)
TLC plates
Glass column for chromatography
Collection tubes
Procedure:
Eluent Selection: Use TLC to determine a suitable solvent system. The ideal eluent will move the desired product to an Rf value of approximately 0.3-0.5 and show good separation from impurities.
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system. Carefully pour the slurry into the column and allow it to pack evenly, avoiding air bubbles.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and then carefully load it onto the top of the packed column.
Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.
Fraction Collection: Collect the eluate in fractions.
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Isoxazolo[5,4-b]pyridine.
Technical Support Center: Minimizing Byproduct Formation in Multi-Component Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize b...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation in your multi-component reactions (MCRs) and improve overall reaction outcomes.
Troubleshooting Guides
This section offers step-by-step solutions to specific problems you may encounter during your experiments.
Issue 1: Low Yield of Desired Product with Significant Byproduct Formation
Initial Observation: The crude reaction mixture shows a low yield of the target molecule and one or more significant, unidentified spots on the Thin-Layer Chromatography (TLC) plate.
Troubleshooting Workflow:
Troubleshooting
Technical Support Center: Enhancing the Bioavailability of Isoxazolo[5,4-b]pyridin-3-ol Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the bioavailability of Isoxazolo[5,4-b]pyridin-3-ol derivatives...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the bioavailability of Isoxazolo[5,4-b]pyridin-3-ol derivatives. Poor aqueous solubility and/or low permeability are common hurdles for heterocyclic compounds, and this guide provides troubleshooting strategies and detailed experimental protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: My Isoxazolo[5,4-b]pyridin-3-ol derivative shows potent in vitro activity but poor efficacy in vivo. What could be the primary reason?
A1: A significant discrepancy between in vitro and in vivo results often points to poor bioavailability. This can be due to low aqueous solubility, poor membrane permeability, or extensive first-pass metabolism. For many heterocyclic compounds, including pyridine derivatives, low solubility is a primary obstacle.[1][2][3][4] It is crucial to first characterize the physicochemical properties of your specific derivative to identify the root cause.
Q2: How can I determine if my compound's bioavailability is limited by solubility or permeability?
A2: The Biopharmaceutics Classification System (BCS) is a fundamental framework to categorize drugs based on their solubility and permeability.[5][6] You can classify your compound by determining its aqueous solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) and its permeability, often assessed using in vitro models like the Caco-2 cell permeability assay.[7] This classification will guide the selection of the most appropriate bioavailability enhancement strategy.[5]
Q3: What are the most common strategies to enhance the bioavailability of poorly soluble compounds like Isoxazolo[5,4-b]pyridin-3-ol derivatives?
A3: Several formulation strategies can be employed, broadly categorized as:
Physical Modifications: These approaches aim to increase the surface area of the drug and/or its dissolution rate. Common techniques include:
Particle Size Reduction (Nanosuspensions): Creating nanoparticles of the drug dramatically increases the surface area, leading to faster dissolution.[8][9][10][11]
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance wettability and dissolution.[12][13][14][15][16] This is a widely used and successful technique for poorly soluble drugs.[14]
Chemical Modifications:
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes with increased aqueous solubility.[17][18][19][20]
Lipid-Based Formulations: For highly lipophilic compounds, formulating the drug in oils, surfactants, and co-solvents can improve absorption. Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[21]
Q4: Are there any specific challenges I should anticipate when working with pyridine-containing compounds?
A4: Pyridine derivatives can sometimes present formulation challenges such as chemical instability, potential for interactions with excipients, and specific pH-dependent solubility profiles.[2][4] It is essential to conduct thorough pre-formulation studies to understand the degradation pathways and compatibility of your compound with common pharmaceutical excipients.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments to enhance the bioavailability of Isoxazolo[5,4-b]pyridin-3-ol derivatives.
Problem
Potential Cause
Troubleshooting Steps
Low drug loading in solid dispersion
Poor miscibility between the drug and the polymer carrier.
- Screen a variety of polymers with different polarities and hydrogen bonding capacities. - Use a combination of solvents to improve the co-solubility of the drug and polymer during preparation. - Consider using a surfactant in the formulation to improve miscibility.
Nanosuspension shows particle aggregation over time
Insufficient stabilization.
- Optimize the concentration of the stabilizer (surfactant or polymer). - Use a combination of stabilizers for steric and electrostatic stabilization. - Evaluate the effect of pH and ionic strength of the dispersion medium on particle stability.
Inconsistent drug release from cyclodextrin complexes
Incomplete or variable complexation efficiency.
- Optimize the preparation method (e.g., kneading, co-evaporation, freeze-drying).[17][18][20] - Vary the drug-to-cyclodextrin molar ratio to find the optimal stoichiometry. - Characterize the complex using techniques like DSC, XRD, and NMR to confirm inclusion.[18]
High variability in in vivo pharmacokinetic data
- Formulation instability in the GI tract. - Food effects. - Inherent biological variability in animal models.
- Assess the stability of your formulation in simulated gastric and intestinal fluids. - Conduct pharmacokinetic studies in both fasted and fed states to evaluate food effects.[22][23] - Increase the number of animals per group to improve statistical power.
No significant improvement in bioavailability despite enhanced dissolution
Permeability-limited absorption (BCS Class IV characteristics).
- Investigate the potential for P-glycoprotein (P-gp) efflux using in vitro models. - Explore the use of permeation enhancers (use with caution and thorough safety evaluation). - Consider prodrug approaches to transiently increase lipophilicity and membrane transport.
Experimental Protocols
Here are detailed methodologies for key experiments to enhance the bioavailability of Isoxazolo[5,4-b]pyridin-3-ol derivatives.
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of an Isoxazolo[5,4-b]pyridin-3-ol derivative to enhance its dissolution rate.
Dissolution: Accurately weigh the API and the polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 by weight). Dissolve both components in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C). Continue the process until a thin, solid film is formed on the inner wall of the flask.
Drying: Scrape the solid film from the flask. Further dry the material in a vacuum oven at a specified temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.
Sizing: Gently grind the dried solid dispersion using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve of a specific mesh size to ensure uniformity.
Characterization: Characterize the prepared solid dispersion for drug content, morphology (SEM), physical state (XRD, DSC), and in vitro dissolution.
Protocol 2: In Vitro Dissolution Testing of Solid Dispersions
Objective: To evaluate the dissolution rate of the prepared solid dispersion compared to the pure API.
Materials:
USP Dissolution Apparatus 2 (Paddle Apparatus)
Dissolution medium (e.g., 900 mL of pH 1.2, 4.5, or 6.8 buffer)
Prepared solid dispersion equivalent to a specific dose of the API
Pure API powder
Syringes and filters (e.g., 0.45 µm)
UV-Vis spectrophotometer or HPLC system for analysis
Methodology:
Apparatus Setup: Set up the dissolution apparatus with the specified medium, temperature (37 ± 0.5 °C), and paddle speed (e.g., 50 or 75 RPM).
Sample Introduction: Add a precisely weighed amount of the solid dispersion or pure API to each dissolution vessel.
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a specific volume of the dissolution medium (e.g., 5 mL). Immediately replace the withdrawn volume with fresh, pre-warmed medium.
Sample Preparation: Filter the collected samples through a 0.45 µm syringe filter to remove any undissolved particles.
Analysis: Analyze the concentration of the dissolved API in the filtered samples using a validated analytical method (UV-Vis or HPLC).
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profiles (cumulative % drug released vs. time).
Protocol 3: Preparation of a Nanosuspension by the Antisolvent Precipitation Method
Objective: To produce a nanosuspension of an Isoxazolo[5,4-b]pyridin-3-ol derivative to increase its surface area and dissolution velocity.
Materials:
Isoxazolo[5,4-b]pyridin-3-ol derivative (API)
Solvent in which the API is soluble (e.g., methanol, ethanol)
Antisolvent in which the API is poorly soluble (e.g., water)
Stabilizer (e.g., Poloxamer 188, HPMC, lecithin)
Magnetic stirrer
High-speed homogenizer or sonicator
Methodology:
Organic Phase Preparation: Dissolve the API in the chosen organic solvent to create the "solvent phase."
Aqueous Phase Preparation: Dissolve the stabilizer in the antisolvent (water) to create the "antisolvent phase."
Precipitation: While vigorously stirring the antisolvent phase, inject the solvent phase into it using a syringe at a constant rate. The rapid change in solvent polarity will cause the API to precipitate as nanoparticles.
Homogenization: Immediately subject the resulting suspension to high-speed homogenization or sonication for a specific duration to further reduce the particle size and prevent aggregation.
Solvent Removal (Optional): If necessary, the organic solvent can be removed by stirring the nanosuspension at room temperature for several hours or by using a rotary evaporator under reduced pressure.
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), zeta potential, and drug content.
Data Presentation
Table 1: Physicochemical Properties of a Hypothetical Isoxazolo[5,4-b]pyridin-3-ol Derivative
Property
Value
Method
Significance
Molecular Weight
250.2 g/mol
Calculated
Influences diffusion and permeability.
pKa
4.8 (basic), 8.5 (acidic)
Potentiometric titration
Determines the ionization state and solubility at different physiological pH values.
Aqueous Solubility (pH 6.8)
< 0.01 mg/mL
Shake-flask method
Indicates poor solubility, likely leading to dissolution rate-limited absorption.
Log P
3.5
HPLC Method
Suggests high lipophilicity, which can favor membrane permeability but contribute to poor aqueous solubility.
Permeability (Papp)
High (>10 x 10⁻⁶ cm/s)
Caco-2 Assay
High permeability suggests the compound is likely a BCS Class II candidate.
Table 2: Comparison of Bioavailability Enhancement Strategies
Formulation Strategy
API Loading (%)
Particle/Droplet Size
In Vitro Dissolution (at 30 min)
In Vivo Bioavailability (Relative to Suspension)
Micronized Suspension
50
5-10 µm
15%
1.0 (Reference)
Nanosuspension
20
200-400 nm
65%
2.5-fold increase
Solid Dispersion (1:4 API:Polymer)
20
N/A
85%
4.0-fold increase
Cyclodextrin Complex (1:1 Molar)
15
N/A
75%
3.2-fold increase
Note: The data in these tables are hypothetical and for illustrative purposes. Actual values must be determined experimentally for each specific derivative.
Mandatory Visualizations
Caption: Experimental workflow for enhancing the bioavailability of Isoxazolo[5,4-b]pyridin-3-ol derivatives.
Caption: A logical troubleshooting workflow for addressing poor in vivo efficacy.
Caption: Relationship between formulation strategies and the mechanism of bioavailability enhancement.
Addressing off-target effects of Isoxazolo[5,4-b]pyridin-3-ol in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Isoxazolo[5,4-b]pyridin-3-ol and related compounds in cellular assays. Due to the limited public...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Isoxazolo[5,4-b]pyridin-3-ol and related compounds in cellular assays. Due to the limited publicly available data on this specific molecule, this guide focuses on the broader class of isoxazolopyridine derivatives, which are frequently investigated as kinase inhibitors and anticancer agents.[1][2][3] Off-target effects are a known challenge with kinase inhibitors, and this resource aims to help researchers identify and mitigate these effects in their experiments.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell line at concentrations expected to be selective for our target. Is this due to off-target effects?
A1: It is possible that the observed cytotoxicity is a result of off-target effects. Isoxazolopyridine derivatives have been shown to possess broad anticancer and cytotoxic activities.[7][8] To investigate this, we recommend the following:
Perform a dose-response curve: Determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific cell line. This will help you define a therapeutic window for your on-target experiments.
Use a less sensitive cell line: If possible, test the compound in a cell line that does not express the intended target. Significant cytotoxicity in this line would strongly suggest off-target effects.
Assess apoptosis and necrosis: Use assays like Annexin V/PI staining to determine the mechanism of cell death. This can provide clues about the pathways being affected.
Q2: Our experimental results are inconsistent across different batches of the compound or between experiments. What could be the cause?
A2: Inconsistent results can stem from several factors:
Compound Stability: Ensure the compound is properly stored and handled. Degradation of the compound can lead to variable activity. It is advisable to check the stability of the compound in your specific cell culture media and incubation conditions.[9]
Solvent Effects: The vehicle used to dissolve the compound (e.g., DMSO) can have its own biological effects, especially at higher concentrations. Always include a vehicle-only control and keep the final solvent concentration consistent and as low as possible (typically ≤ 0.1%).[9]
Cell Passage Number: The characteristics of cultured cells can change with increasing passage number.[10] It is crucial to use cells within a consistent and low passage number range for all experiments.
Q3: How can we distinguish between on-target and off-target effects in our cellular assays?
A3: Distinguishing between on-target and off-target effects is a critical step in validating your results. Here are some strategies:
Use a structurally related inactive control: If available, a molecule with a similar structure that does not bind to the intended target can be a powerful tool. An absence of the observed phenotype with the inactive control strengthens the case for an on-target effect.[9]
Target knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the compound's effect is diminished or absent in these cells, it is likely an on-target effect.
Rescue experiments: If the target of your compound is an enzyme, you can try to rescue the phenotype by introducing a downstream product of the enzymatic reaction.
Kinase Profiling: Since many isoxazolopyridine derivatives target kinases, performing a broad kinase panel screen can identify potential off-target kinases.[5]
Troubleshooting Guides
Problem 1: Unexpected Phenotypes Unrelated to the Known Target Function
Possible Cause: The compound is hitting one or more off-target proteins, leading to unintended biological consequences.[5]
Troubleshooting Workflow:
Caption: Workflow for investigating unexpected cellular phenotypes.
Detailed Steps:
Literature Review: Search for publications on compounds with a similar chemical scaffold to identify known off-target interactions.
Kinase Selectivity Profiling: Submit the compound to a commercial service for screening against a large panel of kinases. This provides a quantitative measure of its activity against a wide range of potential off-targets.[5]
Data Analysis: Analyze the kinase profiling data to identify kinases that are inhibited at concentrations relevant to your cellular assays.
Cellular Validation: Once potential off-targets are identified, validate their engagement in your cellular system. For example, if an off-target kinase is part of a known signaling pathway, you can use western blotting to check for changes in the phosphorylation of its downstream substrates.
Refine Experimental Conditions: If significant off-target effects are confirmed, consider using a lower, more selective concentration of the compound or sourcing a more specific inhibitor for your target.
Orthogonal Validation: Independently validate the on-target effect using a non-pharmacological method like RNA interference to ensure the original phenotype is genuinely linked to the intended target.
Problem 2: Discrepancy Between Biochemical and Cellular Potency
Possible Cause: The compound may have poor cell permeability, be actively transported out of the cell, or be rapidly metabolized.
A Comparative Analysis of Isoxazolo[5,4-b]pyridin-3-ol Analogs and Cisplatin in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals In the landscape of breast cancer therapeutics, the quest for novel compounds with enhanced efficacy and reduced side effects is paramount. This guide provi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of breast cancer therapeutics, the quest for novel compounds with enhanced efficacy and reduced side effects is paramount. This guide provides a comparative analysis of the cytotoxic effects of isoxazolo[5,4-b]pyridin-3-ol analogs and the established chemotherapeutic agent, cisplatin, on various breast cancer cell lines. Due to the limited publicly available data on Isoxazolo[5,4-b]pyridin-3-ol, this guide will focus on closely related isoxazole and isoxazolopyridine derivatives as surrogates to provide a valuable comparative perspective against cisplatin.
Executive Summary
Cisplatin, a cornerstone of cancer chemotherapy, exerts its cytotoxic effects primarily through DNA damage, leading to apoptosis. However, its clinical utility is often hampered by significant side effects and the development of resistance. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds with diverse pharmacological activities, including anticancer properties. This guide synthesizes available data to compare the in vitro performance of these two classes of compounds in breast cancer models, focusing on cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the reported IC50 values for various isoxazole derivatives and cisplatin across different breast cancer cell lines. It is important to note that IC50 values for cisplatin can show significant variability across studies.
Mechanisms of Action: Apoptosis and Cell Cycle Arrest
Both isoxazole derivatives and cisplatin have been shown to induce cancer cell death through apoptosis and to interfere with the normal progression of the cell cycle.
Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells.
Isoxazole Derivatives:
Treatment of MCF-7 cells with the isoxazole derivative TTI-6 led to a significant increase in the apoptotic cell population, reaching 50.0 ± 1.3% compared to the control at 2.1 ± 0.9%.[1]
Certain 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have demonstrated potent pro-apoptotic effects in various cancer cell lines.[6][7]
Cisplatin:
Cisplatin is well-documented to induce apoptosis in breast cancer cells through both intrinsic and extrinsic pathways, often triggered by DNA damage.
Cell Cycle Arrest
Disruption of the cell cycle is another critical mechanism for inhibiting cancer cell proliferation.
Isoxazole Derivatives:
A novel imidazopyridine derivative, C188, was found to arrest MCF7 and T47-D breast cancer cells in the G1 phase of the cell cycle.[8]
The isoxazole derivative TTI-6 was also observed to affect the cell cycle progression in MCF-7 cells.[1]
Isoxazolidine derivatives have been shown to induce cell cycle arrest at different phases (G1, S, or G2/M) depending on the specific compound and cell line.[3]
Cisplatin:
Cisplatin-induced DNA damage typically leads to cell cycle arrest at the G1/S or G2/M checkpoints, allowing time for DNA repair or, if the damage is too severe, commitment to apoptosis.
Signaling Pathways
The anticancer effects of these compounds are mediated by their modulation of various intracellular signaling pathways.
Isoxazolo[5,4-b]pyridin-3-ol Analogs
Caption: Signaling pathways targeted by isoxazole derivatives.
Some isoxazole derivatives have been shown to target key oncogenic pathways:
Wnt/β-catenin Pathway: The imidazopyridine derivative C188 has been reported to inhibit the Wnt/β-catenin signaling pathway, leading to decreased levels of β-catenin and its downstream target, Cyclin D1. This results in G1 phase cell cycle arrest.[8]
STAT3 Pathway: The isoxazoloquinone derivative ZSW has been found to target the STAT3 signaling pathway, which is crucial for the proliferation and survival of triple-negative breast cancer cells.[9][10][11]
A Comparative Analysis of Isoxazolo[5,4-b]pyridine Analogs and Clinically Relevant Kinase Inhibitors
A Note on Data Availability: Publicly available research on the specific kinase inhibitory activity of Isoxazolo[5,4-b]pyridin-3-ol is limited. To fulfill the comparative intent of this guide, we will utilize data for a...
Author: BenchChem Technical Support Team. Date: December 2025
A Note on Data Availability: Publicly available research on the specific kinase inhibitory activity of Isoxazolo[5,4-b]pyridin-3-ol is limited. To fulfill the comparative intent of this guide, we will utilize data for a closely related isoxazolopyridine derivative as a representative of this chemical scaffold. This approach allows for a meaningful comparison with established kinase inhibitors and provides a framework for evaluating novel compounds of this class.
This guide presents a comparative study of a representative compound from the isoxazolopyridine family against the well-established multi-kinase inhibitors, Dasatinib and Imatinib. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of their relative performance, supported by experimental data and detailed methodologies.
Data Presentation
The following table summarizes the in vitro kinase inhibitory activity (IC50) of a representative isoxazolo[5,4-b]pyridine analog against selected kinases, alongside the activities of Dasatinib and Imatinib for comparison. Lower IC50 values indicate greater potency.
Note: The data for the representative isoxazolo[5,4-b]pyridine analog is for a highly potent derivative identified in the literature. The IC50 values for Dasatinib and Imatinib are averaged from multiple sources and may vary depending on the specific assay conditions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a simplified receptor tyrosine kinase (RTK) signaling pathway often targeted by kinase inhibitors, a typical experimental workflow for screening kinase inhibitors, and a logical comparison of the inhibitor types.
Validating Isoxazolo[5,4-b]pyridin-3-ol Derivatives as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The isoxazolo[5,4-b]pyridine scaffold has emerged as a promising framework in the quest for novel therapeutic agents. While direct validation of Isoxazolo[5...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The isoxazolo[5,4-b]pyridine scaffold has emerged as a promising framework in the quest for novel therapeutic agents. While direct validation of Isoxazolo[5,4-b]pyridin-3-ol as a therapeutic target is still in its nascent stages, several of its derivatives have demonstrated significant biological activity, particularly in the realm of oncology. This guide provides a comparative analysis of key Isoxazolo[5,4-b]pyridine derivatives with available preclinical data, offering insights into their potential as therapeutic targets and stacking them against established treatment modalities.
Antiproliferative Activity of Isoxazolo[5,4-b]pyridine Analogs
Several studies have highlighted the cytotoxic potential of 3-substituted aminoisoxazolo[5,4-b]pyridines. Notably, compounds 3-chloroacetylaminoisoxazolo[5,4-b]pyridine (Compound V) and 3-(2-bromo-propionyl)aminoisoxazolo[5,4-b]pyridine (Compound VI) have exhibited significant antiproliferative effects across a panel of eight human and mouse tumor cell lines. Their inhibitory dose 50% (ID50) values were found to be less than 4 µg/mL, meeting the international criteria for synthetic agents with cytotoxic activity.[1]
Another set of derivatives, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide (Compound 2) and its 4-methyl analog (Compound 5) , have shown inhibitory activity against the MCF7 breast cancer cell line, with IC50 values of 152.56 µg/mL and 161.08 µg/mL, respectively.[2]
The following table summarizes the in vitro antiproliferative activity of these representative Isoxazolo[5,4-b]pyridine derivatives against various cancer cell lines.
Compound/Drug
Cancer Type
Cell Line
Activity (IC50/ID50)
Compound V
Various
8 cell lines
< 4 µg/mL (ID50)
Compound VI
Various
8 cell lines
< 4 µg/mL (ID50)
Compound 2
Breast Cancer
MCF7
152.56 µg/mL (IC50)
Compound 5
Breast Cancer
MCF7
161.08 µg/mL (IC50)
5-Fluorouracil
Colorectal Cancer
HT-29
Standard Treatment
Oxaliplatin
Colorectal Cancer
LoVo
Standard Treatment
Cisplatin
Lung Cancer
A549
Standard Treatment
Paclitaxel
Lung Cancer
A549
Standard Treatment
Experimental Protocols
A generalized protocol for assessing the in vitro antiproliferative activity of novel compounds is outlined below. This protocol is based on standard methodologies such as the Sulforhodamine B (SRB) or MTT assays.
Cell Culture:
Human cancer cell lines (e.g., MCF7, A549, HT-29, LoVo) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Antiproliferative Assay (SRB Assay):
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
Compound Treatment: The test compounds (e.g., Isoxazolo[5,4-b]pyridine derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.
Incubation: The plates are incubated for a period of 48-72 hours.
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
Staining: The plates are washed with water, and the cells are stained with 0.4% SRB solution for 30 minutes.
Washing: Unbound dye is removed by washing with 1% acetic acid.
Solubilization: The bound dye is solubilized with 10 mM Tris base solution.
Absorbance Measurement: The absorbance is read at 510 nm using a microplate reader.
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control, and the IC50/ID50 values are determined.
Signaling Pathways and Experimental Workflows
While the precise mechanisms of action for these specific Isoxazolo[5,4-b]pyridine derivatives are not yet fully elucidated, their structural similarity to known kinase inhibitors suggests a potential role in modulating key signaling pathways involved in cancer cell proliferation and survival.
Caption: A generalized workflow for the validation of Isoxazolo[5,4-b]pyridine derivatives.
Further investigations, such as kinase inhibition assays and western blot analysis of key signaling proteins (e.g., AKT, ERK, STAT3), are necessary to pinpoint the specific molecular targets and unravel the underlying mechanisms of action of these promising compounds.
Caption: Putative signaling pathways targeted by Isoxazolo[5,4-b]pyridine derivatives.
Comparison with Standard Therapies
The identified active Isoxazolo[5,4-b]pyridine derivatives provide a starting point for lead optimization. While their potency in the initial screens is in the micromolar to high nanomolar range, further medicinal chemistry efforts could enhance their efficacy. For context, standard chemotherapeutic agents like 5-Fluorouracil, Oxaliplatin, and Paclitaxel are used in the clinical management of colorectal, and lung cancers, respectively.[3][4][5][6][7][8][9][10] These established drugs have well-understood mechanisms of action and known efficacy and toxicity profiles. The development of novel agents like the isoxazolo[5,4-b]pyridine series is driven by the need to overcome drug resistance and improve therapeutic outcomes.
Conclusion and Future Directions
The preliminary data on 3-substituted aminoisoxazolo[5,4-b]pyridine derivatives suggest that this scaffold holds potential for the development of novel anticancer agents. The observed cytotoxic and antiproliferative activities warrant further investigation into their mechanism of action, target identification, and in vivo efficacy. Future studies should focus on:
Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of the lead compounds.
Target deconvolution: To identify the specific molecular targets responsible for the observed biological effects.
In vivo studies: To evaluate the efficacy and safety of the most promising derivatives in preclinical animal models of cancer.
Comparative studies: To benchmark the performance of optimized derivatives against standard-of-care therapies in relevant cancer models.
By systematically addressing these research questions, the therapeutic potential of the Isoxazolo[5,4-b]pyridine class of compounds can be thoroughly validated, paving the way for the development of new and effective cancer treatments.
A Head-to-Head Comparison of Isoxazolo[5,4-b]pyridine Isomers and Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of various Isoxazolo[5,4-b]pyridine isomers and related heterocyclic compounds. Thi...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of various Isoxazolo[5,4-b]pyridine isomers and related heterocyclic compounds. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant signaling pathways and workflows to facilitate informed decision-making in drug discovery and development.
The isoxazolopyridine scaffold is a privileged structure in medicinal chemistry, with different isomers demonstrating a wide range of biological activities. This guide focuses on a head-to-head comparison of the antitumor, antibacterial, and anti-inflammatory activities of Isoxazolo[5,4-b]pyridine derivatives and structurally related analogs such as thiazolo[4,5-b]pyridines and imidazo[4,5-b]pyridines.
Data Presentation: A Comparative Analysis of Biological Activities
The following tables summarize the quantitative data on the biological activities of different Isoxazolo[5,4-b]pyridine isomers and their analogs.
Table 1: Antitumor Activity of Isoxazolo[5,4-b]pyridine Derivatives
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[9]
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for a desired period (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of MTT reagent (final concentration 0.5 mg/ml) to each well.[7]
Incubation: Incubate the plate for 2 to 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2) until a purple precipitate is visible.[9]
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[7][9]
Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[7]
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10][11][12][13][14]
Preparation of Antimicrobial Agent Dilutions: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a specific concentration (e.g., ~1.5 × 10⁸ colonies per ml).[10]
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
Incubation: Incubate the plates at 37 °C for about 20 hours.[10]
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[11]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating acute inflammation.[6][15][16][17][18][19]
Animal Grouping: Divide healthy rats into control and treatment groups.[6]
Compound Administration: Administer the test compounds to the treatment groups, typically orally or intraperitoneally, prior to the induction of inflammation. The control group receives the vehicle.[6]
Induction of Edema: Inject a 1% w/v carrageenan solution (e.g., 100-200 µL) into the sub-plantar region of the right hind paw of the rats.[6][16]
Measurement of Edema: Measure the paw volume at specific time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[6]
Efficacy Calculation: Calculate the percentage of inhibition of edema for each treated group in comparison to the control group.[6]
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by Isoxazolo[5,4-b]pyridine isomers and provide a visual representation of the experimental workflows.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.
Caption: The c-KIT signaling pathway, crucial in cell proliferation and survival.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Workflow for the carrageenan-induced paw edema model.
Comparative Kinase Selectivity Profiling: Isoxazolo[5,4-b]pyridin-3-ol Scaffold and Analogs
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the kinase cross-reactivity profile of compounds based on a scaffold related to Isoxazolo[5,4-b]pyridin-3-ol....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase cross-reactivity profile of compounds based on a scaffold related to Isoxazolo[5,4-b]pyridin-3-ol. Due to the limited publicly available kinase screening data for Isoxazolo[5,4-b]pyridin-3-ol itself, this guide will focus on a closely related and well-characterized thiazolo[5,4-b]pyridine derivative, compound 6r , which has demonstrated potent kinase inhibitory activity. This analysis positions the broader class of isoxazolo- and thiazolo-pyridines as promising scaffolds for the development of novel kinase inhibitors. The performance of compound 6r is compared against established kinase inhibitors, Imatinib and Sunitinib, with supporting experimental data and protocols.
Executive Summary
The selectivity of kinase inhibitors is a critical factor in drug development, influencing both efficacy and toxicity. Off-target activities can lead to undesirable side effects or, in some cases, beneficial polypharmacology. This guide details the kinase selectivity of a representative thiazolo[5,4-b]pyridine derivative (compound 6r) against a panel of kinases. The data reveals a reasonable kinase selectivity profile for this compound class.[1] When compared to multi-kinase inhibitors like Sunitinib and the more targeted inhibitor Imatinib, the thiazolo[5,4-b]pyridine scaffold demonstrates a distinct inhibitory pattern, suggesting its potential for developing inhibitors with tailored selectivity profiles.
Data Presentation
Table 1: Enzymatic Inhibitory Activity against c-KIT
The half-maximal inhibitory concentration (IC50) of compound 6r and comparator drugs was determined against both wild-type c-KIT and a clinically significant imatinib-resistant double mutant, c-KIT V560G/D816V.[2] Lower IC50 values are indicative of greater potency.
Table 2: Anti-proliferative Activity in c-KIT Dependent Cancer Cell Lines
This table outlines the half-maximal growth inhibition (GI50) for compound 6r and comparator drugs in the GIST-T1 (c-KIT exon 11 mutation) and HMC1.2 (c-KIT V560G and D816V mutations) cell lines.[2] Lower GI50 values indicate greater anti-proliferative activity.
A generalized protocol for determining kinase inhibition, similar to what would be used for profiling compounds like the thiazolo[5,4-b]pyridine derivatives, is described below.[2]
Objective: To measure the enzymatic inhibition of a test compound against a specific kinase.
Assay Principle: This assay quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a kinase-specific substrate. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.
Materials:
Purified kinase enzymes
Kinase-specific substrate peptides or proteins
Test compounds (e.g., thiazolo[5,4-b]pyridine derivatives) dissolved in DMSO
Kinase reaction buffer (containing MgCl2, DTT, and other necessary co-factors)
[γ-³²P]ATP
Filter membranes
Scintillation counter
Procedure:
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
Reaction Setup: In a microplate, combine the kinase, the test compound at various concentrations, and the kinase-specific substrate in the kinase reaction buffer.
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP.
Incubation: The reaction mixture is incubated for a specified time at a controlled temperature to allow for substrate phosphorylation.
Termination: The reaction is stopped, typically by the addition of a strong acid or by spotting the reaction mixture onto a filter membrane which binds the substrate.
Washing: The filter membranes are washed to remove unincorporated [γ-³²P]ATP.
Quantification: The amount of radioactivity incorporated into the substrate on the filter membrane is quantified using a scintillation counter.
Data Analysis: The percentage of inhibition is calculated relative to a DMSO vehicle control (0% inhibition) and a no-kinase control (100% inhibition). IC50 values are determined by fitting the dose-response data to a suitable model.[3]
Cell Viability (Anti-proliferative) Assay
Objective: To measure the effect of a test compound on the proliferation of cancer cell lines.
Assay Principle: This assay measures the number of viable cells after a defined period of exposure to a test compound. Common methods include colorimetric assays (e.g., MTT, XTT) or luminescence-based assays that measure ATP content.
Cell Seeding: Seed cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a DMSO vehicle control.
Incubation: Incubate the cells for a period of 72 hours.
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.
Measurement: Measure the absorbance or luminescence using a microplate reader.
Data Analysis: The percentage of growth inhibition is calculated relative to the DMSO-treated control cells. GI50 values are determined from the dose-response curves.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: The c-KIT signaling pathway, activated by SCF, leading to cell proliferation and survival.
Caption: Workflow for the in vitro evaluation of thiazolo[5,4-b]pyridine derivatives.
In Vitro Efficacy of Isoxazolo[5,4-b]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the in vitro efficacy of isoxazolo[5,4-b]pyridine derivatives and their structurally related analogs. While co...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of isoxazolo[5,4-b]pyridine derivatives and their structurally related analogs. While comprehensive comparative data on a single series of Isoxazolo[5,4-b]pyridin-3-ol derivatives is limited in the current literature, this guide synthesizes available data from various studies to offer insights into the potential of the broader isoxazolo[5,4-b]pyridine scaffold as a source of bioactive compounds, particularly in the context of anticancer research.
Quantitative Data Summary
The following table summarizes the in vitro antiproliferative and cytotoxic activity of selected isoxazolo[5,4-b]pyridine derivatives and related heterocyclic compounds against various cancer cell lines.
ID50: Inhibitory Dose 50% - The concentration of a drug that is required for 50% inhibition in vitro.
IC50: Half maximal Inhibitory Concentration - The concentration of a drug that is required for 50% inhibition of a biological process.
CC50: Half maximal Cytotoxic Concentration - The concentration of a drug that is required to kill 50% of cells in vitro.
Experimental Protocols
The following is a detailed methodology for a standard in vitro cytotoxicity assay used to evaluate the efficacy of the isoxazolo[5,4-b]pyridine derivatives.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
Cancer cell lines
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
Isoxazolo[5,4-b]pyridine derivative stock solutions (dissolved in DMSO)
96-well flat-bottom plates
MTT solution (5 mg/mL in sterile PBS)
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
Phosphate-buffered saline (PBS)
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding:
Harvest and count cells from logarithmic growth phase, ensuring high viability (>95%).
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the isoxazolo[5,4-b]pyridine derivatives in complete culture medium from the stock solutions.
It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
MTT Addition and Incubation:
After the treatment period, carefully remove the medium containing the compounds.
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
Formazan Solubilization:
Carefully remove the MTT solution.
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
Data Acquisition:
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis:
Subtract the absorbance of the blank wells from all other wells.
Calculate the percentage of cell viability for each drug concentration using the formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
Plot the percent viability against the logarithm of the compound concentration to generate a dose-response curve.
Determine the IC50/CC50 value, which is the concentration of the compound that reduces cell viability by 50%, using non-linear regression analysis.
Visualizations
Experimental Workflow
Caption: A generalized workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.
Potential Signaling Pathway Inhibition
Structurally related oxazolo[5,4-d]pyrimidine derivatives have been suggested to exert their anticancer effects through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling.[3][4][6] This pathway is crucial for angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize. Inhibition of VEGFR-2 can block these processes.
Caption: Simplified diagram of the VEGFR-2 signaling pathway and the potential point of inhibition by isoxazolo[5,4-b]pyridine derivatives.
Bridging the Gap: Correlating In Vitro Potency and In Vivo Efficacy of Isoxazolo[5,4-b]pyridin-3-ol and its Analogs
For Researchers, Scientists, and Drug Development Professionals The isoxazolo[5,4-b]pyridine scaffold is a promising heterocyclic motif in medicinal chemistry, with derivatives demonstrating a range of biological activit...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The isoxazolo[5,4-b]pyridine scaffold is a promising heterocyclic motif in medicinal chemistry, with derivatives demonstrating a range of biological activities, including anticancer and anti-inflammatory effects. Establishing a strong correlation between in vitro activity and in vivo efficacy is a critical step in the development of drug candidates from this class. While direct correlative studies on Isoxazolo[5,4-b]pyridin-3-ol are limited in publicly available literature, this guide provides a comparative analysis of structurally related compounds to illuminate the potential for successful translation from the lab bench to preclinical models.
Anticancer Activity: From Cell Lines to Xenografts
Derivatives of the isoxazolopyridine and similar heterocyclic systems have shown significant promise in oncology. In vitro studies typically assess the cytotoxic effects of these compounds on various cancer cell lines, while in vivo studies evaluate their ability to inhibit tumor growth in animal models.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro and in vivo anticancer activity of representative isoxazolopyridine analogs and related heterocyclic compounds.
Potent in vitro activity, exceeding 5-fluorouracil[2]
3-Substituted Aminoisoxazolo[5,4-b]pyridines
3-chloroacetyl-[V] and 3-(2-bromo-propionyl)aminoisoxazolo[5,4-b]pyridine [VI]
Not Specified
8 human or mouse tumor cell lines
ID₅₀ < 4 µg/ml
Not Specified
Not Specified
Not Specified
Cytotoxic activity meeting international criteria for synthetic agents
Signaling Pathways in Anticancer Activity
Several signaling pathways have been implicated in the anticancer effects of isoxazolopyridine-related compounds. A key mechanism involves the inhibition of protein kinases crucial for cancer cell proliferation and survival.
Anticancer signaling pathways targeted by isoxazolopyridine analogs.
Anti-inflammatory Activity: From Cytokine Inhibition to Edema Reduction
Isoxazole derivatives have also been investigated for their anti-inflammatory properties. In vitro assays often measure the inhibition of pro-inflammatory mediators, while in vivo models assess the reduction of inflammation in response to an inflammatory stimulus.
Quantitative Data Summary: Anti-inflammatory Activity
Significant potential (71.86 - 75.68% inhibition at 2h)[4]
Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Cell Seeding : Culture human cancer cell lines (e.g., HT29, A549, MCF7) in appropriate media. Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
Compound Treatment : Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
Incubation : Incubate the plates for 48-72 hours.
MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀/ID₅₀ value.
Workflow for the in vitro MTT cytotoxicity assay.
In Vivo Human Tumor Xenograft Efficacy Study
This protocol outlines a typical study to evaluate the antitumor activity of a compound in an animal model.
Animal Model : Use immunocompromised mice (e.g., athymic nude or NOD/SCID), 4-6 weeks old.
Cell Implantation : Subcutaneously inject a suspension of human tumor cells (e.g., 1 x 10⁷ MV4-11 cells) into the flank of each mouse.
Tumor Growth Monitoring : Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) 2-3 times per week with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
Randomization : When the mean tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
Compound Administration : Administer the test compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.
Efficacy Evaluation : Continue to monitor tumor volume and body weight throughout the study.
Endpoint : At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
Data Analysis : Compare the tumor growth in the treated groups to the control group to determine the extent of tumor growth inhibition.
Workflow for an in vivo human tumor xenograft study.
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard model for evaluating acute inflammation.
Animal Model : Use healthy rats (e.g., Wistar or Sprague-Dawley) weighing 150-200g.
Compound Administration : Administer the test compound or vehicle to the respective groups, typically 1 hour before inducing inflammation.
Induction of Edema : Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
Measurement of Edema : Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
Data Analysis : Calculate the percentage of inhibition of edema for each treated group compared to the control group.
Conclusion
The available data on isoxazolo[5,4-b]pyridine analogs and related heterocyclic compounds suggest a promising correlation between in vitro potency and in vivo efficacy for both anticancer and anti-inflammatory activities. Compounds demonstrating potent cytotoxicity against cancer cell lines have shown significant tumor growth inhibition in xenograft models. Similarly, derivatives that modulate inflammatory pathways in vitro have demonstrated potent anti-inflammatory effects in animal models. While further studies on Isoxazolo[5,4-b]pyridin-3-ol itself are warranted, the findings for these structurally related compounds provide a strong rationale for its continued investigation as a potential therapeutic agent. The experimental protocols provided herein offer a standardized framework for conducting such correlative studies.
Spectroscopic Analysis of Isoxazolo[5,4-b]pyridin-3-ol Analogs: A Comparative Guide
A detailed comparative analysis of Isoxazolo[5,4-b]pyridin-3-ol analogs is presented, focusing on their spectroscopic characteristics. This guide provides a comprehensive summary of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed comparative analysis of Isoxazolo[5,4-b]pyridin-3-ol analogs is presented, focusing on their spectroscopic characteristics. This guide provides a comprehensive summary of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data for a series of these compounds, offering valuable insights for researchers, scientists, and professionals in drug development. The compiled data, presented in clearly structured tables, facilitates the identification and characterization of this important class of heterocyclic compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a selection of Isoxazolo[5,4-b]pyridin-3-ol analogs, highlighting the influence of different substituents on their spectral properties.
Table 1: ¹H NMR Spectroscopic Data of Isoxazolo[5,4-b]pyridin-3-ol Analogs (in DMSO-d₆)
Compound
Substituent (R)
Chemical Shift δ (ppm)
1
H
Data not available in the searched literature
2
6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)
Specific peak assignments not detailed in the available search results.
Fragmentation data not detailed in the available search results.
Table 4: Infrared (IR) Spectroscopy Data of Isoxazolo[5,4-b]pyridin-3-ol Analogs (KBr, cm⁻¹)
Compound
Substituent (R)
Key Absorption Bands (cm⁻¹)
1
H
Data not available in the searched literature
2
3-phenyl-6-(2-thienyl)-4-(trifluoromethyl)
Specific absorption bands not detailed in the available search results.
3
4-(difluoromethyl)-3-methyl-6-phenyl
Specific absorption bands not detailed in the available search results.
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of heterocyclic compounds, which can be adapted for Isoxazolo[5,4-b]pyridin-3-ol analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
¹H NMR: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 10-15 ppm, and a relaxation delay of 1-2 seconds.
¹³C NMR: Acquire the carbon-13 NMR spectrum. This may require a larger sample amount or a longer acquisition time due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
Ionization: Employ an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI), to generate charged molecules.
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
Detection: Detect the separated ions to generate a mass spectrum.
Data Analysis: Analyze the mass spectrum to determine the molecular weight of the compound and to identify characteristic fragmentation patterns that can aid in structure elucidation.
Infrared (IR) Spectroscopy
Sample Preparation: Prepare the sample as a KBr pellet, a thin film, or a solution in a suitable solvent.
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition: Record the infrared spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups present in the molecule.
Experimental Workflow Visualization
The general workflow for the spectroscopic analysis of Isoxazolo[5,4-b]pyridin-3-ol analogs can be visualized as follows:
Caption: General workflow for spectroscopic analysis.
Biological Context and Signaling Pathways
While the primary focus of this guide is the spectroscopic comparison of Isoxazolo[5,4-b]pyridin-3-ol analogs, it is noteworthy that related isoxazolopyridine structures have been investigated for various biological activities. For instance, some derivatives have shown potential as antibacterial and anticancer agents. However, specific signaling pathways associated with Isoxazolo[5,4-b]pyridin-3-ol analogs have not been sufficiently detailed in the reviewed literature to warrant a specific pathway diagram at this time. Further research in this area would be beneficial to elucidate their mechanism of action and therapeutic potential.
The provided spectroscopic data and experimental protocols serve as a foundational resource for the characterization and comparative analysis of Isoxazolo[5,4-b]pyridin-3-ol analogs, aiding in the advancement of research and development in medicinal chemistry.
Benchmarking Isoxazolo[5,4-b]pyridin-3-ol Scaffolds Against Standard-of-Care Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the anticancer potential of compounds based on the isoxazolo[5,4-b]pyridine scaffold against established stand...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer potential of compounds based on the isoxazolo[5,4-b]pyridine scaffold against established standard-of-care chemotherapeutic agents. Due to the limited availability of public data on Isoxazolo[5,4-b]pyridin-3-ol, this guide utilizes published in vitro data from closely related isoxazolo[5,4-b]pyridine and oxazolo[5,4-d]pyrimidine derivatives as a benchmark. The data presented herein is intended to offer valuable insights for researchers exploring the therapeutic promise of this heterocyclic system.
Executive Summary
Derivatives of the isoxazolo[5,4-b]pyridine and related scaffolds have demonstrated significant in vitro anticancer activity against a range of human cancer cell lines. Notably, certain derivatives exhibit cytotoxic effects comparable to, and in some instances potentially exceeding, those of standard chemotherapeutic drugs such as Doxorubicin and Cisplatin in specific cell lines. The primary mechanism of action for some of these compounds appears to involve the induction of apoptosis and cell cycle arrest. This positions the isoxazolo[5,4-b]pyridine core as a promising scaffold for the development of novel anticancer therapeutics.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the in vitro cytotoxic activity of representative isoxazolo[5,4-b]pyridine and oxazolo[5,4-d]pyrimidine derivatives compared to standard-of-care anticancer drugs across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are presented in micromolar (µM) concentrations.
Table 1: Cytotoxicity (IC50/GI50 in µM) Against Breast Cancer Cell Lines (MCF-7)
Disclaimer: The data for the isoxazolo derivatives are based on compounds with similar core structures to Isoxazolo[5,4-b]pyridin-3-ol. Direct head-to-head comparative studies are limited, and the experimental conditions may vary between different data sources.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
This colorimetric assay is a widely used method to assess cell viability.[8][9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
Aspirate the medium and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.[10]
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells.
Protocol:
Treat cells with the test compound for the desired time.
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
Resuspend the cells in 1X Annexin V binding buffer.
Add Annexin V-FITC and propidium iodide to the cell suspension.
Incubate the cells in the dark at room temperature for 15 minutes.
Analyze the stained cells by flow cytometry.
3. Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[16]
Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content.
Protocol:
Treat cells with the test compound for 24-48 hours.
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
Wash the cells with PBS to remove the ethanol.
Treat the cells with RNase A to degrade RNA and prevent its staining.
Stain the cells with a propidium iodide solution.
Analyze the DNA content of the cells by flow cytometry.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the evaluation of novel anticancer compounds.
Caption: A generalized workflow for the in vitro and potential in vivo evaluation of novel anticancer compounds.
Caption: A simplified representation of a potential apoptosis induction pathway by a novel anticancer agent.
Caption: A diagram illustrating the concept of cell cycle arrest at the G2/M checkpoint induced by an anticancer agent.
Comparative Docking Studies of Isoxazolopyridine and its Analogs: An In Silico Analysis
A comprehensive guide for researchers, scientists, and drug development professionals, this document provides a comparative overview of molecular docking studies on isoxazolopyridine derivatives and their structural anal...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive guide for researchers, scientists, and drug development professionals, this document provides a comparative overview of molecular docking studies on isoxazolopyridine derivatives and their structural analogs. Due to a scarcity of specific docking data on Isoxazolo[5,4-b]pyridin-3-ol, this guide focuses on closely related isoxazolopyridine, oxazolopyridine, and thiazolopyridine scaffolds to offer valuable insights into their potential as therapeutic agents.
This guide synthesizes quantitative data from various studies, presenting a clear comparison of binding affinities against several key protein targets implicated in cancer and inflammation. Detailed experimental protocols are provided to support the reproducibility of the cited findings.
Quantitative Docking Data Summary
The following tables summarize the binding affinities and inhibitory concentrations of various isoxazolopyridine and related heterocyclic derivatives against different protein targets. These values are crucial for comparing the potential efficacy of these compounds.
Table 1: Docking of Isoxazolopyridine and Oxazolopyrimidine Derivatives Against Cancer-Related Kinases
Compound Class
Specific Compound
Target Protein (PDB ID)
Binding/Free Energy
Estimated Ki
Key Interactions
Oxazolo[5,4-d]pyrimidine
3j
VEGFR-2
-
0.04 µM
Hydrogen bonding with Asp1046 and van der Waals forces with Leu889.[1]
Oxazolo[5,4-d]pyrimidines
Series
VEGFR-2
-38.5 to -47.3 kJ/mol
-
π–alkyl and π–σ interactions with Ala866, Lys868, and Val848.[1]
Table 2: Docking of Isoxazolopyridine and Oxazolopyridine Derivatives Against Other Protein Targets
Compound Class
Specific Compound
Target Protein (PDB ID)
Binding Energy (kcal/mol)
Reference Drug
Key Interactions
Isoxazolopyridine
4g
Serum Albumin (3V03)
-8.50
-
Non-covalent bonds with TYR340; Hydrogen bonds with GLN348, GLU339, and SER488.[3][4]
Oxazolo[5,4-b]pyridine
11b
COX-2 (1CX2)
-9.4
Diclofenac
Stronger interaction promoted by a phenyl substituent at the 4th position.[5]
Oxazolo[5,4-b]pyridines
11-14b
COX-2 (1CX2)
Higher affinity than Diclofenac
Diclofenac
-
Experimental Protocols
The methodologies described below are based on the experimental sections of the cited research articles and provide a framework for conducting similar in silico studies.
Molecular Docking of Oxazolo[5,4-d]pyrimidines against VEGFR-2[1]
Protein Preparation: The three-dimensional crystal structure of VEGFR-2 was obtained from the Protein Data Bank. The protein was prepared for docking by removing water molecules and co-crystallized ligands.
Ligand Preparation: The 2D structures of the oxazolo[5,4-d]pyrimidine derivatives were drawn and converted to 3D structures. Ligand preparation involved generating low-energy conformations and assigning correct atom types and bond orders.
Docking Simulation: Molecular docking was performed to predict the binding mode of the derivatives to the active site of VEGFR-2. The simulations were carried out to assess the binding affinity, with the results expressed as free energies of binding.
Molecular Docking of Isoxazolopyridine Derivatives against Serum Albumin[3][4]
Target Selection: The PDB structures 3V03, 4OR0, and 8EC1, representing serum albumin transport proteins, were chosen for the docking studies.[3][4]
Software: The docking poses and interactions were analyzed using Proteinplus.[3]
Analysis: The binding affinity of the synthesized isoxazolopyridine derivatives was evaluated, with the results reported in kcal/mol. The interactions, including non-covalent and hydrogen bonds with specific amino acid residues, were also examined.[3]
Molecular Docking of Oxazolo[5,4-b]pyridine Derivatives against COX-2[5]
Software: AutoDock Vina was used to perform the molecular docking simulations.
Target Protein: The crystal structure of Prostaglandin synthase-2 (COX-2) with PDB ID 1CX2 was used as the target.
Binding Affinity Evaluation: The potential anti-inflammatory activity of the synthesized oxazolo[5,4-b]pyridine derivatives was assessed by comparing their binding affinities to that of the reference drug, diclofenac. The presence of a phenyl substituent at the 4th position was found to enhance the interaction with the target protein.[5]
Visualizations
The following diagrams illustrate a typical workflow for molecular docking studies and a simplified signaling pathway relevant to one of the discussed targets.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of Oxazolo[5,4-d]pyrimidines.
Proper Disposal of Isoxazolo[5,4-b]pyridin-3-ol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Isoxazolo[5,4-b]pyridin-3-ol, a heterocyclic compound used in various research applications.
Summary of Chemical Data
The following table summarizes the available information for Isoxazolo[5,4-b]pyridin-3-ol. The lack of specific hazard data underscores the need for cautious handling and disposal.
Experimental Protocol: Disposal of Isoxazolo[5,4-b]pyridin-3-ol
This protocol outlines the necessary steps for the safe segregation, storage, and disposal of Isoxazolo[5,4-b]pyridin-3-ol waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
Always wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
Conduct all handling and preparation for disposal within a certified chemical fume hood to minimize inhalation exposure.
Ensure an eyewash station and safety shower are readily accessible.
2. Waste Segregation and Collection:
Do not mix Isoxazolo[5,4-b]pyridin-3-ol waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
Collect solid waste (e.g., unused reagent, contaminated weighing paper) in a dedicated, properly labeled hazardous waste container.
For solutions containing Isoxazolo[5,4-b]pyridin-3-ol, use a dedicated liquid waste container. The container must be made of a material compatible with the solvent used.
Never fill a waste container beyond 90% of its capacity to allow for expansion and prevent spills.[2]
3. Waste Container Labeling:
Label the hazardous waste container clearly and accurately. The label must include:
The full chemical name: "Isoxazolo[5,4-b]pyridin-3-ol". Do not use abbreviations or chemical formulas.[3]
The approximate quantity or concentration of the waste.
The date of accumulation.
The name of the principal investigator and the laboratory location.
If the waste is a mixture, list all components and their approximate percentages.
4. Temporary Storage in the Laboratory:
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[2]
The SAA should be away from general traffic areas and incompatible materials.
Ensure the waste container is kept closed at all times, except when adding waste.[2][3]
Secondary containment (e.g., a larger, chemically resistant bin) is required for liquid waste containers to contain any potential leaks.[3]
5. Arranging for Disposal:
Consult your institution's Environmental Health and Safety (EHS) department. This is a mandatory step. The EHS office will provide specific guidance based on local, state, and federal regulations and will arrange for pickup by a licensed hazardous waste disposal company.
Do not attempt to dispose of Isoxazolo[5,4-b]pyridin-3-ol down the drain or in the regular trash.[4] This is strictly prohibited for hazardous chemical waste.
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or contacting the EHS office directly.
6. Disposal of Empty Containers:
An empty container that held Isoxazolo[5,4-b]pyridin-3-ol must also be treated as hazardous waste.
To be considered "empty," the container should be triple-rinsed with a suitable solvent.[3]
The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[3]
After triple-rinsing, the original labels on the container should be defaced or removed. The container can then be disposed of according to your institution's guidelines for non-hazardous laboratory glass or plastic.[5]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Isoxazolo[5,4-b]pyridin-3-ol.
Caption: Disposal Workflow for Isoxazolo[5,4-b]pyridin-3-ol.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of Isoxazolo[5,4-b]pyridin-3-ol, protecting themselves, their colleagues, and the environment.
Essential Safety and Operational Guide for Handling Isoxazolo[5,4-b]pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Isoxazolo[5,4-b]pyridin-3-ol. Due to t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Isoxazolo[5,4-b]pyridin-3-ol. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally related isoxazole and pyridine derivatives. It is imperative to treat Isoxazolo[5,4-b]pyridin-3-ol as a substance with unknown toxicity and to adhere to the highest laboratory safety standards.
I. Personal Protective Equipment (PPE)
The primary defense against potential chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the mandatory PPE for all procedures involving Isoxazolo[5,4-b]pyridin-3-ol.
PPE Category
Item
Specifications
Eye Protection
Safety Goggles
Chemical splash goggles compliant with EN 166 (EU) or ANSI Z87.1 (US) standards are required at all times.
Hand Protection
Chemical-Resistant Gloves
Nitrile or neoprene gloves are recommended. Gloves must be inspected for tears or holes before each use and disposed of after handling the compound.
Body Protection
Laboratory Coat
A full-length, flame-resistant lab coat must be worn and fully buttoned to protect skin and personal clothing.
Respiratory Protection
Fume Hood / Respirator
All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to minimize inhalation risk.
Foot Protection
Closed-Toe Shoes
Sturdy, closed-toe shoes that completely cover the feet are mandatory in the laboratory.
II. Operational Plan: Step-by-Step Handling Procedures
A meticulous operational plan is critical for minimizing exposure risk and ensuring a safe working environment. The following step-by-step procedures must be followed for handling Isoxazolo[5,4-b]pyridin-3-ol.
A. Engineering Controls:
Ventilation: All work involving Isoxazolo[5,4-b]pyridin-3-ol, particularly the handling of its solid form and the preparation of solutions, must be performed within a certified chemical fume hood.
B. Handling Procedures:
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks.
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Weighing: If weighing the solid compound, perform this task within the fume hood. Use a tared weigh boat and handle with care to avoid generating dust.
Solution Preparation: When preparing solutions, slowly add the solid Isoxazolo[5,4-b]pyridin-3-ol to the solvent to prevent splashing.
C. Emergency Procedures:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
III. Disposal Plan
Proper disposal of Isoxazolo[5,4-b]pyridin-3-ol and any associated waste is crucial to protect personnel and the environment.
Waste Collection: All waste materials, including unused compound, contaminated gloves, weigh boats, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
Disposal Regulations: Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of any waste containing Isoxazolo[5,4-b]pyridin-3-ol down the drain.
IV. Mandatory Visualizations
The following diagrams illustrate the essential workflows for safely handling Isoxazolo[5,4-b]pyridin-3-ol.
Caption: Personal Protective Equipment (PPE) and Handling Workflow.
Caption: Chemical Waste Disposal Plan.
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